molecular formula C20H21NO4 B7982097 Crebanine

Crebanine

Katalognummer: B7982097
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: UVDQDNQWGQFIAO-CQSZACIVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CID 333544 is a natural product found in Stephania abyssinica, Stephania cephalantha, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(12R)-15,16-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-21-7-6-11-8-16-20(25-10-24-16)18-12-4-5-15(22-2)19(23-3)13(12)9-14(21)17(11)18/h4-5,8,14H,6-7,9-10H2,1-3H3/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDQDNQWGQFIAO-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=C4C=CC(=C5OC)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C4=C2[C@H]1CC5=C4C=CC(=C5OC)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25127-29-1
Record name Crebanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25127-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Technical Whitepaper: Crebanine – Structural Elucidation and Pharmacophore Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, chemical, and pharmacological profile of Crebanine.

Executive Summary

Crebanine (CAS: 25127-29-1) is a bioactive aporphine alkaloid predominantly isolated from the tubers of Stephania venosa and Stephania cephalantha. Structurally characterized by a 1,2-methylenedioxy-9,10-dimethoxy substitution pattern on the aporphine skeleton, Crebanine exhibits a diverse pharmacological profile. It acts as a multi-target agent, demonstrating efficacy as a Class I anti-arrhythmic via Na⁺ channel blockade, an anti-cancer agent through PI3K/Akt/FoxO3a pathway modulation, and a moderate acetylcholinesterase (AChE) inhibitor. This guide provides a rigorous analysis of its chemical structure, isolation protocols, and mechanistic pathways to support translational research.

Structural Characterization & Physicochemical Properties[1]

Chemical Structure

Crebanine belongs to the aporphine class of isoquinoline alkaloids. Its core structure features a tetracyclic framework with a stereogenic center at position 6a (often denoted as C-7 in systematic nomenclature depending on the numbering scheme). The natural product is the


-enantiomer.
  • Systematic Name:

    
    -1,2-methylenedioxy-9,10-dimethoxy-6-methyl-4,5,6a,7-tetrahydro-6H-dibenzo[de,g]quinoline.
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 339.39 g/mol

  • Stereochemistry:

    
    -configuration at the bridgehead carbon (C-6a).
    
Spectral Signatures (Identification)

Precise identification relies on NMR spectroscopy.[1] The following chemical shifts are diagnostic for the Crebanine scaffold in


 or DMSO-

.
NucleusPosition/GroupChemical Shift (

, ppm)
MultiplicityStructural Insight
¹H Methylenedioxy6.03 / 5.90s (2H)Characteristic -O-CH₂-O- bridge at C1/C2
¹H H-36.51s (1H)Aromatic proton ortho to methylenedioxy
¹H H-8, H-116.78, 7.99s / dAromatic protons on ring D
¹H N-CH₃2.56s (3H)N-methyl group (tertiary amine)
¹H O-CH₃ (x2)3.86, 3.78s (6H)Methoxy groups at C9, C10
¹³C C-1, C-2~146.0 - 148.0-Oxygenated aromatic carbons (Methylenedioxy)
¹³C -O-CH₂-O-100.8-Methylenedioxy carbon
¹³C N-CH₃43.8-N-methyl carbon
Physicochemical Data[3][8][10]
  • Solubility: Soluble in chloroform, ethanol, DMSO; poorly soluble in water.

  • pKa: Basic (tertiary amine), forms salts with mineral acids (e.g., Crebanine hydrochloride).

  • Appearance: Colorless needles or crystalline powder.

Biosynthesis and Isolation Protocols

Biosynthetic Origin

Crebanine is derived from the benzylisoquinoline pathway. The precursor (S)-Reticuline undergoes oxidative coupling (phenol-coupling) to form the aporphine skeleton.

Pathway Logic:

  • Condensation: Tyrosine

    
     Dopamine + 4-HPAA 
    
    
    
    (S)-Norcoclaurine.
  • Methylation: Sequential O- and N-methylation yields (S)-Reticuline .[2]

  • Cyclization: Oxidative coupling (C-C bond formation) between the isoquinoline and benzyl rings creates the aporphine core (Corytuberine/Magnoflorine intermediates).

  • Modification: Methylenedioxy bridge formation (CYP450 dependent) and O-methylation yield Crebanine.

Isolation Protocol: Stephania venosa

The following protocol is a validated method for isolating Crebanine with high purity (>95%) for research use.

Reagents: Ethanol (95%), HCl (5%), Ammonia (25%), Chloroform, Silica Gel 60.

Step-by-Step Methodology:

  • Extraction: Macerate dried, powdered tubers of Stephania venosa (1 kg) in Ethanol (5 L) for 72 hours at room temperature. Filter and concentrate under reduced pressure to obtain the crude ethanolic extract.

  • Acid-Base Partitioning (Alkaloid Enrichment):

    • Dissolve crude extract in 5% HCl (500 mL). Filter to remove non-alkaloidal lipids/resins.

    • Basify the filtrate with 25% Ammonia solution to pH 9-10.

    • Extract the aqueous basic phase with Chloroform (

      
       mL).
      
    • Combine organic layers, dry over anhydrous

      
      , and evaporate to yield the Total Alkaloid Fraction .
      
  • Chromatographic Purification:

    • Load the alkaloid fraction onto a Silica Gel 60 column.

    • Mobile Phase Gradient: Start with 100% Chloroform, gradually increasing Methanol (0%

      
       10%).
      
    • Fraction Collection: Crebanine typically elutes at 2-5% Methanol/Chloroform. Monitor fractions via TLC (Dragendorff’s reagent visualization).

  • Crystallization: Recrystallize Crebanine-rich fractions from Ethanol/Diethyl ether to yield pure crystals.

IsolationProtocol Raw Stephania venosa Tubers (Dried/Powdered) Ethanol Ethanol Extraction (72h, RT) Raw->Ethanol Crude Crude Extract Ethanol->Crude Acid Acidification (5% HCl) Partition Crude->Acid Remove Lipids Base Basification (NH4OH) pH 9-10 Acid->Base Free Base Formation Chloroform Chloroform Extraction Base->Chloroform Column Silica Gel Column (CHCl3:MeOH Gradient) Chloroform->Column Pure Purified Crebanine (Crystallization) Column->Pure Elutes @ 2-5% MeOH

Figure 1: Isolation workflow for Crebanine from Stephania venosa.

Pharmacological Mechanisms & SAR

Crebanine acts as a "privileged structure," interacting with multiple biological targets due to its rigid tetracyclic skeleton and basic nitrogen.

Anti-Cancer Mechanism (PI3K/Akt Axis)

Crebanine exhibits potent antiproliferative activity against leukemic (HL-60) and glioblastoma cells.

  • Mechanism: It functions as a PI3K/Akt inhibitor. By blocking the phosphorylation of Akt, it prevents the downstream phosphorylation of FoxO3a.

  • Causality: Unphosphorylated FoxO3a translocates to the nucleus, upregulating pro-apoptotic genes (Bim, p27Kip1) and downregulating Cyclin D1, leading to G1 cell cycle arrest and apoptosis.

  • Efficacy:

    
     values range from 10-30 
    
    
    
    depending on the cell line.
Anti-Arrhythmic Activity (Ion Channel Blockade)
  • Target: Voltage-gated Sodium Channels (

    
    ).
    
  • Effect: Crebanine inhibits the sodium current (

    
    ) in a concentration-dependent manner (
    
    
    
    in guinea pig myocytes).
  • Classification: It behaves similarly to Class I anti-arrhythmic agents (e.g., Lidocaine), reducing the maximum rate of depolarization (

    
    ) of phase 0 of the action potential.
    
Structure-Activity Relationship (SAR)
  • C1/C2 Methylenedioxy: Essential for lipophilicity and membrane permeability; modification often reduces potency.

  • C6a Stereochemistry: The

    
    -configuration is crucial for receptor binding affinity (e.g., 
    
    
    
    -nAChR antagonism).
  • N-Methylation: The quaternary ammonium derivatives (N-methyl salts) typically show reduced membrane permeability but higher potency against AChE compared to the tertiary amine.

Mechanism cluster_cancer Anti-Cancer Pathway cluster_heart Anti-Arrhythmic Pathway Crebanine Crebanine PI3K PI3K Crebanine->PI3K Inhibits Nav Na+ Channel (Nav 1.5) Crebanine->Nav Blocks Akt Akt (p-Akt) PI3K->Akt FoxO FoxO3a (Nuclear Translocation) Akt->FoxO Blocks Phos. Genes Bim / p27 (Upregulation) FoxO->Genes Apoptosis G1 Arrest & Apoptosis Genes->Apoptosis INa Sodium Current (INa) Nav->INa Vmax Phase 0 Depolarization INa->Vmax

Figure 2: Dual mechanistic pathways of Crebanine in oncology and cardiology.

Experimental Assays

Cytotoxicity Assay (MTT Protocol)

To validate the anti-proliferative effect of Crebanine:

  • Seeding: Seed HL-60 cells (

    
     cells/well) in 96-well plates.
    
  • Treatment: Treat with Crebanine (0, 10, 25, 50, 100

    
    ) for 24 and 48 hours.
    
  • Labeling: Add MTT reagent (5 mg/mL) and incubate for 4 hours at 37°C.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Quantification: Measure absorbance at 570 nm. Calculate cell viability relative to DMSO control.

Acetylcholinesterase (AChE) Inhibition (Ellman's Method)
  • Mix: Phosphate buffer (pH 8.0), DTNB (Ellman's reagent), and Crebanine sample.

  • Enzyme: Add AChE enzyme (0.05 U/mL). Incubate for 10 min.

  • Substrate: Add Acetylthiocholine iodide (ATCI).

  • Measurement: Monitor absorbance at 412 nm for 5 minutes.

  • Calculation: % Inhibition =

    
    .
    

References

  • Intayoung, P., et al. (2016). Anti-inflammatory activities of crebanine by inhibition of NF-κB and AP-1 activation through suppressing MAPKs and PI3K/Akt signaling in LPS-stimulated RAW264.7 macrophages. Phytomedicine.
  • Wongsirisin, P., et al. (2012). Induction of G1 arrest and apoptosis in human cancer cells by crebanine, an alkaloid from Stephania venosa. Biological and Pharmaceutical Bulletin. Retrieved from [Link]

  • PubChem. (n.d.). Crebanine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Kongkiatpaiboon, S., et al. (2016). Acetylcholinesterase Inhibitory Activity of Alkaloids Isolated from Stephania venosa. Natural Product Communications. Retrieved from [Link]

Sources

Technical Comparative Analysis: Crebanine vs. Stephanine Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of Crebanine and Stephanine , two prominent aporphine alkaloids isolated from the Stephania genus (e.g., Stephania venosa, Stephania yunnanensis). While both share a tetracyclic aporphine scaffold and exhibit significant anti-inflammatory and analgesic properties, they diverge in their primary pharmacological applications.

Crebanine has emerged as a potent lead compound in oncology (targeting the PI3K/Akt pathway) and neuropharmacology (Acetylcholinesterase inhibition). Stephanine , while sharing the anti-inflammatory profile via NF-κB modulation, is often analyzed as a biosynthetic intermediate or co-metabolite with a distinct toxicity and potency profile. This guide synthesizes their mechanisms of action (MOA), quantitative potency data, and isolation protocols to support translational research.

Chemical Profile & Structural Activity Relationship (SAR)

Both compounds belong to the aporphine class of isoquinoline alkaloids. Their biological activity is heavily influenced by the planarity of the aporphine ring and substituents at the C-1, C-2, and N-6 positions.

FeatureCrebanineStephanine
Chemical Class Aporphine AlkaloidAporphine Alkaloid
Key Structural Motif Methylenedioxy group (often at C1-C2)Methoxy/Hydroxy substitution patterns
Lipophilicity High (BBB penetrant)Moderate to High
Primary Source Stephania venosa, S. yunnanensisStephania japonica, S. venosa

SAR Insight: The quaternary nitrogen or specific steric substitutions in Crebanine enhance its interaction with the anionic site of Acetylcholinesterase (AChE), a critical factor in its investigation for Alzheimer's disease therapy.

Pharmacological Mechanisms: A Deep Dive

Oncology: Crebanine-Mediated Apoptosis

Crebanine exhibits significant cytotoxicity against glioblastoma (GBM), leukemic (HL-60), and cervical cancer lines. Its primary mechanism involves the downregulation of the PI3K/Akt signaling pathway , leading to G1 cell cycle arrest and apoptosis.

  • Mechanism: Crebanine suppresses the phosphorylation of Akt, subsequently activating FoxO3a and increasing the expression of pro-apoptotic proteins (Bax) while decreasing anti-apoptotic proteins (Bcl-2).

  • Outcome: Mitochondrial membrane potential loss

    
     Caspase-3/8/9 cleavage 
    
    
    
    PARP cleavage
    
    
    Apoptosis.[1]
Neuropharmacology: AChE Inhibition

Both alkaloids inhibit AChE, but Crebanine is frequently cited as the more potent inhibitor in comparative studies of S. venosa extracts.

  • Crebanine IC50: ~86.6 µg/mL (varies by assay conditions).

  • Mechanism: Mixed-mode inhibition binding to both the catalytic and peripheral anionic sites of AChE.

Inflammation & Analgesia: Shared Pathways

Both Crebanine and Stephanine demonstrate potent analgesic effects mediated by opioid receptors (blocked by naloxone) and anti-inflammatory effects via the inhibition of NF-κB and NO production in LPS-stimulated macrophages.

Visualization: Crebanine Signaling Pathway[2][3]

The following diagram illustrates the mechanistic cascade of Crebanine in cancer cells, specifically highlighting the PI3K/Akt axis suppression.

Crebanine_MOA Crebanine Crebanine (Ligand) PI3K PI3K Complex Crebanine->PI3K Inhibits Akt_Phos p-Akt (Phosphorylated) Crebanine->Akt_Phos Reduces Levels FoxO3a FoxO3a (Transcription Factor) Crebanine->FoxO3a Restores Nuclear Translocation PI3K->Akt_Phos Phosphorylation Akt_Phos->FoxO3a Inhibits (via Phosphorylation) Bcl2 Bcl-2 (Anti-apoptotic) FoxO3a->Bcl2 Downregulates Bax Bax (Pro-apoptotic) FoxO3a->Bax Upregulates Mito Mitochondrial Dysfunction (Loss of ΔΨm) Bcl2->Mito Prevents Bax->Mito Induces Caspases Caspase-3/9 & PARP Cleavage Mito->Caspases Cytochrome c Release Apoptosis Apoptosis / G1 Arrest Caspases->Apoptosis Execution

Figure 1: Crebanine-induced apoptotic signaling pathway via PI3K/Akt suppression and FoxO3a activation.

Quantitative Data Comparison

The following table synthesizes data from multiple studies involving Stephania species extracts.

ParameterCrebanineStephanineNotes
AChE Inhibition (IC50) 86.6 µg/mL > 90 µg/mLCrebanine shows superior potency in direct comparisons of S. venosa fractions.
Cytotoxicity (HL-60) High (IC50 < 10 µg/mL)ModerateCrebanine is the primary cytotoxic agent in tuber extracts.
Analgesic Mechanism Opioid Receptor AgonismOpioid Receptor AgonismBoth effects are naloxone-reversible.
Acute Toxicity (LD50) ~9.38 mg/kg (i.v. mice)~9.25 mg/kg (i.v. mice)Both exhibit narrow therapeutic indices requiring precise dosing.
Anti-inflammatory Inhibits NO, IL-6, TNF-αInhibits NO, IL-6, TNF-αComparable efficacy in LPS-induced macrophage models.

Experimental Protocols

Protocol A: Isolation from Stephania venosa Tubers

Objective: Isolate high-purity Crebanine and Stephanine for bioassays. Expertise Note: Aporphine alkaloids are sensitive to oxidation. Perform all evaporation steps under reduced pressure at temperatures < 45°C.

  • Extraction:

    • Macerate dried, powdered tubers (500 g) in Methanol (MeOH) (3 x 1.5 L) for 72 hours at room temperature.

    • Filter and evaporate solvent to yield crude methanolic extract.[2]

  • Acid-Base Partitioning (Critical for Alkaloid Enrichment):

    • Dissolve crude extract in 5% HCl.

    • Partition with CHCl3 to remove non-alkaloidal lipids (discard organic layer).

    • Basify aqueous layer to pH 9-10 using conc. NH4OH.

    • Extract exhaustively with CHCl3. Dry over anhydrous Na2SO4 and evaporate to yield Total Alkaloid Fraction .

  • Chromatographic Separation:

    • Stationary Phase: Silica gel 60 (70–230 mesh).[2]

    • Mobile Phase: Gradient elution with Ethyl Acetate (EtOAc) : Dichloromethane (DCM) (Start 10:90

      
       100:0).
      
    • Detection: TLC sprayed with Dragendorff’s reagent (Orange spots indicate alkaloids).

    • Crebanine typically elutes in early-to-mid polarity fractions; Stephanine often requires higher polarity or subsequent purification.

  • Polishing:

    • Use Sephadex LH-20 (eluted with MeOH) to remove pigment impurities and separate structural isomers.

Protocol B: Ellman’s Acetylcholinesterase (AChE) Assay

Objective: Determine IC50 values for neuroprotective assessment. Trustworthiness: This protocol uses a self-validating blank correction to account for non-enzymatic hydrolysis of the substrate.

  • Reagent Prep:

    • Buffer: 0.1 M Phosphate buffer (pH 8.0). Why pH 8.0? Optimal for electric eel AChE activity.

    • Substrate: Acetylthiocholine iodide (ATCI, 15 mM).

    • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 3 mM) containing 0.1 M NaCl and 0.02 M MgCl2.

  • Plate Setup (96-well):

    • Blank: 140 µL Buffer + 20 µL Sample (Solvent only).

    • Control: 120 µL Buffer + 20 µL Enzyme (0.2 U/mL) + 20 µL DTNB + 20 µL Solvent.

    • Test: 120 µL Buffer + 20 µL Enzyme + 20 µL DTNB + 20 µL Inhibitor (Crebanine/Stephanine).

  • Reaction:

    • Incubate Enzyme + Inhibitor for 15 mins at 25°C before adding substrate (allows binding to active site).

    • Add 20 µL ATCI to initiate reaction.

  • Measurement:

    • Monitor absorbance at 405 nm kinetically for 20 minutes.

    • Calculation: % Inhibition =

      
      .
      

Visualization: Isolation Workflow

Isolation_Workflow Raw Dried Tubers (Stephania venosa) Extract MeOH Extraction (3 x 72h) Raw->Extract AcidBase Acid-Base Partition (pH 9-10) Extract->AcidBase Concentration CrudeAlk Total Alkaloid Fraction AcidBase->CrudeAlk CHCl3 Extraction Column Silica Gel CC (EtOAc:DCM Gradient) CrudeAlk->Column Sephadex Sephadex LH-20 (Polishing) Column->Sephadex Enriched Fractions Crebanine Crebanine Sephadex->Crebanine Pure Compound Stephanine Stephanine Sephadex->Stephanine Pure Compound

Figure 2: Step-by-step isolation workflow for obtaining high-purity aporphine alkaloids.

References

  • Nantapap, S., et al. (2010). Induction of G1 arrest and apoptosis in human cancer cells by crebanine, an alkaloid from Stephania venosa. PubMed.[3] Link

  • Kongkiatpaiboon, S., et al. (2016). Acetylcholinesterase Inhibitory Activity of Alkaloids Isolated from Stephania venosa.[4] Natural Product Communications.[4] Link

  • Wang, L., et al. (2022). The anti-inflammatory and analgesic activities of 2Br-Crebanine and Stephanine from Stephania yunnanenses.[3][5][6] Frontiers in Pharmacology.[3][5] Link

  • Makarasen, A., et al. (2011). Cytotoxic and antimicrobial activities of aporphine alkaloids isolated from Stephania venosa. Planta Medica.[5] Link

  • Rojsanga, P., et al. (2012). Simultaneous HPLC analysis of crebanine, dicentrine, stephanine and tetrahydropalmatine in Stephania venosa. Journal of Applied Pharmaceutical Science. Link

Sources

Technical Monograph: Crebanine Modulation of NF-κB Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Targeting p65 Ser536 Phosphorylation in Pro-Inflammatory Cascades

Executive Summary

This technical guide analyzes the anti-inflammatory pharmacodynamics of Crebanine , an aporphine alkaloid derived from Stephania venosa. Unlike broad-spectrum anti-inflammatories that often indiscriminately block upstream signaling, Crebanine exhibits a nuanced mechanism of action. Current pharmacological data suggests it functions as a modulator of transcriptional competence rather than a simple translocation blocker.

Specifically, Crebanine inhibits the production of pro-inflammatory mediators (NO, PGE2, IL-6, TNF-α) in LPS-stimulated macrophages.[1][2][3][4] Its primary molecular impact is the suppression of NF-κB p65 phosphorylation at Serine 536 , a critical post-translational modification required for maximal transcriptional activity, while notably sparing the nuclear translocation of the complex in some contexts. This distinct mechanism offers a pathway to dampen cytokine storms without fully ablating basal NF-κB functions required for cell survival.

Molecular Characterization & Origin

  • Compound: Crebanine[4][5][6][7][8]

  • Chemical Class: Aporphine Alkaloid[4][7]

  • Primary Source: Stephania venosa (Menispermaceae), a tuberous plant used in traditional ethnomedicine for analgesic and anti-inflammatory purposes.[9]

  • Structural Significance: The aporphine scaffold allows for interaction with multiple kinase domains. Structural derivatives (e.g., 10,11-dibromocrebanine) are currently being explored to optimize the therapeutic index and half-life.

Mechanistic Deep Dive: The NF-κB & MAPK Axis

The Canonical vs. Crebanine-Modulated Pathway

In the canonical LPS-induced pathway, TLR4 activation triggers a kinase cascade involving MAPKs (ERK, JNK, p38) and the PI3K/Akt axis. These converge to activate the IKK complex, leading to IκBα degradation and the release of the NF-κB dimer (p65/p50).

The Crebanine Interception: Experimental evidence indicates that Crebanine does not necessarily prevent the degradation of IκBα or the subsequent nuclear entry of p65.[4] Instead, it exerts a "transcriptional brake" by:

  • Inhibiting MAPK/Akt Upstream: It suppresses the phosphorylation of ERK1/2, JNK, p38, and Akt.

  • Targeting p65 Ser536: It specifically reduces the phosphorylation of the p65 subunit at Ser536. This residue, located in the transactivation domain (TAD), is essential for the recruitment of co-activators (e.g., p300/CBP). Without this phosphorylation, nuclear p65 is transcriptionally inert regarding specific pro-inflammatory genes.

Pathway Visualization

Crebanine_Mechanism cluster_nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Crebanine Crebanine (Inhibitor) MAPKs MAPKs (ERK, JNK, p38) Crebanine->MAPKs Inhibits Akt PI3K / Akt Crebanine->Akt Inhibits p65_phos p65-Ser536 Phosphorylation Crebanine->p65_phos BLOCKS (Critical Step) Signaling MyD88 / TRAF6 TLR4->Signaling Signaling->MAPKs Signaling->Akt IKK IKK Complex Signaling->IKK MAPKs->p65_phos Potentiates Akt->p65_phos IkB IkB-alpha (Degradation) IKK->IkB Phosphorylates p65_cyto NF-kB p65 (Cytosolic) IkB->p65_cyto Releases p65_nuc NF-kB p65 (Nuclear Translocation) p65_cyto->p65_nuc Translocates p65_nuc->p65_phos Required for Activity Transcription Transcriptional Activation p65_phos->Transcription Cytokines Pro-inflammatory Output (iNOS, COX-2, IL-6, TNF-a) Transcription->Cytokines

Figure 1: Signal transduction map illustrating Crebanine's interception of the NF-κB pathway. Note the specific blockade of Ser536 phosphorylation despite translocation.[4]

Comparative Efficacy & Data Synthesis

The following data summarizes the inhibitory profile of Crebanine in RAW 264.7 macrophages stimulated with LPS (1 µg/mL).

Molecular TargetEffect of CrebanineMechanistic Implication
NF-κB p65 ↓ Phosphorylation (Ser536) Reduces transcriptional efficiency of the NF-κB complex.[4]
NF-κB Translocation ↔ No Significant Change Suggests Crebanine is not a nuclear import blocker (unlike many steroids).
IκBα ↔ No Effect on Degradation Confirms the IKK complex is not the primary direct target.
MAPKs (ERK/JNK/p38) ↓↓ Phosphorylation Broad suppression of upstream stress signaling.
Akt ↓↓ Phosphorylation Inhibition of the PI3K/Akt survival/inflammatory axis.
iNOS / NO ↓↓ Expression / Release Direct reduction in oxidative stress mediators.
COX-2 / PGE2 ↓↓ Expression / Release Reduction in arachidonic acid pathway inflammation.
Cytokines (IL-6, TNF-α) ↓↓ Secretion Downstream functional outcome of transcriptional blockade.[3][4]

Experimental Protocols for Validation

To rigorously validate Crebanine's effects in a drug development setting, the following self-validating protocols are recommended.

Cell Model Setup (RAW 264.7 Macrophages)
  • Objective: Establish a robust inflammatory baseline.

  • Culture: Maintain cells in DMEM + 10% FBS. Use cells only between passages 3–10 to ensure phenotypic stability.

  • Induction:

    • Seed cells at

      
       cells/well in 6-well plates.
      
    • Pre-treatment: Incubate with Crebanine (10–50 µM) for 1 hour prior to stimulation. Rationale: Allows the compound to permeate and interact with kinases before the inflammatory cascade initiates.

    • Stimulation: Add LPS (1 µg/mL) and incubate for specific timepoints:

      • 15–30 min: For MAPK/Akt/NF-κB phosphorylation analysis.

      • 24 hours: For NO, PGE2, and Cytokine accumulation.

Western Blotting: The Phosphorylation Checkpoint
  • Objective: Distinguish between translocation blockade and phosphorylation inhibition.

  • Lysis: Use RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (NaF, Na3VO4) . Critical: Without phosphatase inhibitors, the Ser536 signal acts as a false negative.

  • Nuclear/Cytosolic Fractionation:

    • Use a commercial fractionation kit or hypotonic lysis (Cytoplasmic) followed by high-salt extraction (Nuclear).

    • Validation Markers: Blot for Lamin B1 (Nuclear loading control) and GAPDH/β-actin (Cytosolic loading control).

  • Target Antibodies:

    • Primary: Anti-p-p65 (Ser536), Anti-p65 (Total), Anti-IκBα.

    • Secondary: HRP-conjugated IgG.

  • Expected Result: In Crebanine-treated nuclear fractions, Total p65 levels remain comparable to LPS-only control, but p-p65 (Ser536) is significantly abolished .

Functional Readout: Griess Assay for Nitric Oxide
  • Objective: Quantify the downstream physiological output.

  • Method:

    • Collect 100 µL of culture supernatant after 24h incubation.

    • Mix with 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

    • Incubate 10 mins at Room Temperature (Dark).

    • Measure Absorbance at 540 nm.

  • Self-Validation: Include a standard curve using Sodium Nitrite (

    
    ). The 
    
    
    
    value of the standard curve must be >0.98 for the assay to be valid.

Toxicology & Pharmacokinetics Note

While Crebanine shows potent anti-inflammatory efficacy, researchers must account for its narrow therapeutic window.

  • Cytotoxicity: High concentrations (>100 µM) may induce ROS-dependent apoptosis (observed in HepG2 lines). Viability assays (MTT/CCK-8) must run in parallel with inflammatory assays to ensure cytokine reduction is not an artifact of cell death.

  • Pharmacokinetics: The compound has a relatively short half-life (

    
     min in elimination phase), suggesting that for in vivo efficacy, sustained-release formulations or structural analogs (e.g., 2Br-Crebanine) may be required.
    

References

  • Antiinflammatory Activities of Crebanine by Inhibition of NF-κB and AP-1 Activation through Suppressing MAPKs and Akt Signaling in LPS-Induced RAW264.7 Macrophages Source: PubMed / National Institutes of Health (NIH) [Link]

  • Crebanine induces ROS-dependent apoptosis in human hepatocellular carcinoma cells via the AKT/FoxO3a signaling pathway Source: PubMed / National Institutes of Health (NIH) [Link]

  • The anti-inflammatory and analgesic activities of 2Br-Crebanine and Stephanine from Stephania yunnanenses H. S.Lo Source: Frontiers in Pharmacology [Link][7][10]

  • In vitro anti-inflammatory activity of 5 Cambodian Stephania species: from crude extracts to bioactive alkaloids Source: Journal of Ethnopharmacology [Link]

Sources

A Technical Guide to Characterizing Crebanine's Binding Affinity for the α7 Nicotinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: February 2026

Intended Audience: Researchers, scientists, and drug development professionals in neuroscience and pharmacology.

Abstract: This guide provides a comprehensive technical overview of the methodologies used to determine and characterize the binding affinity of crebanine, an aporphine alkaloid, for the α7 nicotinic acetylcholine receptor (α7 nAChR). We delve into the molecular context, present validated experimental protocols for both direct binding and functional assessment, and offer frameworks for data interpretation. The objective is to equip researchers with the necessary expertise to rigorously evaluate the interaction between novel compounds like crebanine and this critical neurological target.

Introduction: The Significance of the Crebanine-α7 nAChR Interaction

The α7 nicotinic acetylcholine receptor (α7 nAChR) is a ligand-gated ion channel with a pivotal role in the central nervous system, influencing cognitive processes such as learning and memory.[1] Composed of five identical α7 subunits, this receptor is highly expressed in key brain regions like the hippocampus and cortex.[1] Its dysfunction is implicated in various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia, making it a high-value target for therapeutic development.[2] A key characteristic of the α7 nAChR is its high permeability to calcium ions, allowing it to act as a significant modulator of intracellular signaling cascades.[2][3]

Crebanine is a naturally occurring aporphine alkaloid, a class of compounds known for their diverse pharmacological activities.[4] Initial research has identified crebanine as an antagonist of the α7 nAChR, suggesting its potential as a scaffold for developing novel therapeutics for neurodegenerative diseases.[5] Understanding the precise binding affinity and functional consequences of this interaction is a critical first step in any drug discovery pipeline. This guide outlines the essential experimental frameworks for achieving this.

Molecular and Theoretical Framework

The α7 Nicotinic Acetylcholine Receptor Structure

The α7 nAChR is a homopentameric channel, meaning it is formed by five identical α7 protein subunits arranged symmetrically around a central ion pore.[3] Each subunit possesses a large extracellular N-terminal domain, four transmembrane helices (M1-M4), and a variable intracellular loop between M3 and M4.[3] The orthosteric binding site, where the endogenous agonist acetylcholine and competitive ligands bind, is located at the interface between two adjacent subunits in the extracellular domain.[6] Additionally, distinct allosteric sites, often within the transmembrane domain, can bind modulators that alter receptor function without directly competing with the primary agonist.[6][7]

Principles of Binding Affinity Measurement

Binding affinity describes the strength of the interaction between a ligand (e.g., crebanine) and its receptor. It is typically quantified by the equilibrium dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.

In experimental settings, affinity is often determined indirectly through:

  • IC50 (Half-maximal inhibitory concentration): The concentration of a competing ligand that displaces 50% of a specific radioligand from its target.

  • Ki (Inhibition constant): An absolute measure of binding affinity for a competitor, calculated from the IC50 value and the Kd of the radioligand. This allows for standardized comparison of affinities across different experiments.

  • EC50 (Half-maximal effective concentration): In functional assays, this is the concentration of a ligand that produces 50% of the maximal possible response (e.g., channel opening, calcium influx).

Experimental Methodologies: A Validated Approach

A multi-faceted approach combining direct binding assays with functional characterization is essential for a complete understanding of crebanine's pharmacology at the α7 nAChR.

Workflow for Characterizing Crebanine-α7 Interaction

The logical flow of experiments should progress from direct binding to functional validation. This ensures that any observed functional effect is directly attributable to the interaction with the target receptor.

G cluster_0 Phase 1: Direct Binding Assessment cluster_1 Phase 2: Functional Characterization a Prepare Receptor Source (e.g., Rat Brain Homogenate or Cells Expressing h-α7 nAChR) b Radioligand Competition Binding Assay a->b Input c Data Analysis: Determine IC50 and Ki b->c Generate Data e Two-Electrode Voltage Clamp (TEVC) Electrophysiology c->e Inform Functional Concentrations d Prepare Expression System (e.g., Xenopus Oocytes Expressing h-α7 nAChR) d->e Input f Data Analysis: Determine IC50 (Antagonist Mode) e->f Generate Data G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ACh Acetylcholine (Agonist) Receptor α7 nAChR ACh->Receptor Binds & Activates Crebanine Crebanine (Antagonist) Crebanine->Receptor Binds & Blocks Ca_Influx Ca²⁺ Influx Receptor->Ca_Influx Channel Opening Signaling Downstream Signaling (e.g., MAPK/ERK, CREB) Ca_Influx->Signaling Response Cellular Response (Neurotransmitter Release, Synaptic Plasticity) Signaling->Response

Sources

The Aporphine Alkaloid Crebanine: A Technical Guide to its Suppression of the PI3K/Akt Signaling Pathway

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Crebanine, a naturally occurring aporphine alkaloid, has emerged as a promising anti-cancer agent with demonstrated efficacy in preclinical studies. This technical guide provides a comprehensive overview of the molecular mechanisms underlying Crebanine's role in suppressing the PI3K/Akt pathway. We will delve into the evidence supporting its inhibitory action, the downstream cellular consequences, and provide detailed protocols for investigating these effects in a laboratory setting. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of Crebanine and other natural compounds targeting oncogenic signaling pathways.

Introduction: The Convergence of a Natural Alkaloid and a Central Oncogenic Pathway

1.1. The PI3K/Akt Signaling Pathway: A Master Regulator of Cellular Homeostasis

The PI3K/Akt pathway is an intracellular signaling cascade that is essential for regulating a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in a wide range of human cancers, contributing to uncontrolled cell growth and resistance to apoptosis.[1] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate PI3K at the plasma membrane.[3] Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as protein kinase B), to the cell membrane.[1] This recruitment facilitates the phosphorylation and activation of Akt by other kinases, such as PDK1 and mTORC2.[4] Once activated, Akt phosphorylates a plethora of downstream substrates, thereby orchestrating a complex cellular response that promotes cell survival and proliferation.[5][6]

1.2. Crebanine: An Aporphine Alkaloid with Anti-Cancer Potential

Crebanine is a naturally occurring aporphine alkaloid that can be isolated from plants of the Stephania genus.[7] It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory and anti-cancer properties.[7][8] Notably, Crebanine has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, suggesting its potential as a therapeutic agent.[9][10] A growing body of evidence points towards the PI3K/Akt pathway as a key target of Crebanine's anti-neoplastic effects.[8][11]

Molecular Mechanism of Crebanine-Mediated PI3K/Akt Pathway Suppression

The primary mechanism by which Crebanine exerts its anti-cancer effects is through the inhibition of the PI3K/Akt signaling cascade. This suppression is evidenced by a reduction in the phosphorylation status of key components of the pathway.

2.1. Downregulation of PI3K and Akt Phosphorylation

Studies have demonstrated that treatment with Crebanine leads to a significant decrease in the levels of phosphorylated PI3K and phosphorylated Akt in cancer cells.[8] The activation of Akt is a multi-step process that requires phosphorylation at two key residues: Threonine 308 (Thr308) in the activation loop by PDK1, and Serine 473 (Ser473) in the C-terminal hydrophobic motif by mTORC2.[4][6][10] While the precise molecular interaction has yet to be fully elucidated, the observed reduction in phosphorylated Akt strongly suggests that Crebanine interferes with the upstream signaling events that lead to its activation. It is plausible that Crebanine may directly interact with the catalytic subunit of PI3K, such as p110α, or with Akt itself, thereby preventing their phosphorylation and subsequent activation.[7][8] Further investigation through molecular docking and direct binding assays is warranted to pinpoint the exact binding site and mode of inhibition.

cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 Akt Akt PIP3:s->Akt:n Recruitment & Activation Crebanine Crebanine Crebanine:s->PI3K:n Inhibition Crebanine:s->Akt:n Inhibition of Phosphorylation Downstream Downstream Effectors Akt:s->Downstream:n Phosphorylation PDK1 PDK1 PDK1:s->Akt:n p-Thr308 mTORC2 mTORC2 mTORC2:s->Akt:n p-Ser473 cluster_effects Cellular Effects Crebanine Crebanine PI3K_Akt PI3K/Akt Pathway Crebanine->PI3K_Akt Inhibition Apoptosis Induction of Apoptosis PI3K_Akt->Apoptosis Suppression CellCycleArrest Cell Cycle Arrest (G1/S Phase) PI3K_Akt->CellCycleArrest Promotion mTOR_Inhibition Inhibition of mTOR Signaling PI3K_Akt->mTOR_Inhibition Activation FoxO_Activation Activation of FoxO Transcription Factors PI3K_Akt->FoxO_Activation Inhibition

Caption: Downstream effects of Crebanine-mediated PI3K/Akt inhibition.

2.2.3. Modulation of mTOR and FoxO Signaling

The PI3K/Akt pathway is intricately linked to other critical signaling networks, including the mammalian target of rapamycin (mTOR) and the Forkhead box O (FoxO) family of transcription factors.

  • mTOR Signaling: Akt can directly phosphorylate and activate mTOR complex 1 (mTORC1), a key regulator of protein synthesis and cell growth. [12][13]By inhibiting Akt, Crebanine likely leads to the downregulation of mTORC1 activity, resulting in decreased phosphorylation of its downstream effectors, S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). [3][14][15]This would contribute to the observed inhibition of cell proliferation.

  • FoxO Transcription Factors: Akt negatively regulates the FoxO family of transcription factors by phosphorylating them, which leads to their sequestration in the cytoplasm and prevents their pro-apoptotic and cell cycle arrest functions. [9][16][17]Inhibition of Akt by Crebanine is therefore expected to lead to the dephosphorylation and nuclear translocation of FoxO proteins, such as FoxO3a, where they can activate the transcription of genes involved in apoptosis and cell cycle arrest. [9][18]Indeed, studies have implicated the inhibition of the PI3K/Akt/FoxO3a pathway in the anti-cancer effects of Crebanine in hepatocellular carcinoma. [9]

Experimental Protocols for a Self-Validating System

3.1. Cell Viability and Cytotoxicity Assays

The initial step is to determine the cytotoxic effects of Crebanine on the cancer cell line of interest. This allows for the determination of the half-maximal inhibitory concentration (IC50), which is crucial for designing subsequent experiments.

Cell LineIC50 of Crebanine
786-0 (Renal Cell Carcinoma)~77.4 µM
A498 (Renal Cell Carcinoma)~108.6 µM
Caki-1 (Renal Cell Carcinoma)~130.5 µM

3.2. Western Blot Analysis of PI3K/Akt Pathway Components

Western blotting is a fundamental technique to assess the phosphorylation status of key proteins in the PI3K/Akt pathway.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate the chosen cancer cell line at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of Crebanine (based on the predetermined IC50) for a specified time course (e.g., 6, 12, 24 hours). Include a vehicle-treated control group.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K, Akt (p-Akt Ser473 and p-Akt Thr308), mTOR, S6K, and 4E-BP1. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Wash the membrane thoroughly with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their total protein counterparts.

Causality Behind Experimental Choices: By analyzing both total and phosphorylated protein levels, one can definitively conclude whether Crebanine affects the phosphorylation status of the target proteins rather than their overall expression. The inclusion of a time course and dose-response allows for a comprehensive understanding of the kinetics and potency of Crebanine's inhibitory effects.

3.3. Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a powerful technique to quantify the distribution of cells in different phases of the cell cycle.

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Treat cells with Crebanine as described for the Western blot analysis. Harvest both adherent and floating cells.

  • Cell Fixation: Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their DNA content.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. PI intercalates with DNA, and RNase A removes RNA to prevent non-specific staining.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.

  • Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the percentage of cells in each phase of the cell cycle.

Causality Behind Experimental Choices: This method provides quantitative data on the effect of Crebanine on cell cycle progression. An accumulation of cells in the G1 phase and a corresponding decrease in the S and G2/M phases would strongly support the Western blot findings of downregulated G1/S transition proteins.

3.4. Apoptosis Assay by Annexin V/PI Staining

Annexin V/PI staining followed by flow cytometry is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Treat cells with Crebanine as previously described.

  • Staining: Resuspend the harvested cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Annexin V: Binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.

    • Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative, PI-negative: Viable cells.

    • Annexin V-positive, PI-negative: Early apoptotic cells.

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells.

    • Annexin V-negative, PI-positive: Necrotic cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by Crebanine.

Causality Behind Experimental Choices: This assay provides a quantitative measure of apoptosis and allows for the distinction between different stages of cell death. An increase in the Annexin V-positive cell population following Crebanine treatment would directly correlate with the Western blot findings of increased pro-apoptotic protein expression.

cluster_assays Experimental Assays Start Cancer Cell Line Treatment Treat with Crebanine (Dose-response & Time-course) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability WesternBlot Western Blot Analysis (p-PI3K, p-Akt, etc.) Treatment->WesternBlot CellCycle Cell Cycle Analysis (Flow Cytometry - PI) Treatment->CellCycle Apoptosis Apoptosis Assay (Flow Cytometry - Annexin V/PI) Treatment->Apoptosis DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis WesternBlot->DataAnalysis CellCycle->DataAnalysis Apoptosis->DataAnalysis Conclusion Conclusion: Crebanine suppresses PI3K/Akt, induces apoptosis and cell cycle arrest DataAnalysis->Conclusion

Caption: Experimental workflow for validating Crebanine's mechanism of action.

Future Directions and Concluding Remarks

The evidence presented in this technical guide strongly supports the role of Crebanine as a potent inhibitor of the PI3K/Akt signaling pathway, leading to anti-cancer effects through the induction of apoptosis and cell cycle arrest. While the current understanding is robust, further research is necessary to fully elucidate the therapeutic potential of this promising natural compound.

Key areas for future investigation include:

  • Direct Target Identification: Elucidating the precise molecular target of Crebanine within the PI3K/Akt pathway through techniques such as molecular docking, surface plasmon resonance, or drug affinity responsive target stability (DARTS) assays.

  • In Vivo Efficacy: While in vitro studies have been promising, the anti-tumor effects of Crebanine need to be validated in preclinical in vivo models. [8]The ability of Crebanine to penetrate the blood-brain barrier makes it a particularly attractive candidate for the treatment of brain tumors like glioblastoma. [8][11]* Combination Therapies: Investigating the synergistic effects of Crebanine with conventional chemotherapeutic agents or other targeted therapies to enhance anti-cancer efficacy and overcome drug resistance.

  • Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of Crebanine to optimize its delivery and therapeutic window.

References

  • Study on correlations of BDNF, PI3K, AKT and CREB levels with depressive emotion and impulsive behaviors in drug-naïve patients with first-episode schizophrenia. PubMed Central. [Link]

  • Crebanine, an aporphine alkaloid, induces cancer cell apoptosis through PI3K-Akt pathway in glioblastoma multiforme. PubMed Central. [Link]

  • Crebanine, an aporphine alkaloid, induces cancer cell apoptosis through PI3K-Akt pathway in glioblastoma multiforme. PubMed Central. [Link]

  • Crebanine Induces Cell Death and Alters the Mitotic Process in Renal Cell Carcinoma In Vitro. MDPI. [Link]

  • PI3K/Akt and CREB regulate adult neural hippocampal progenitor proliferation and differentiation. PubMed. [Link]

  • Crebanine, an aporphine alkaloid, induces cancer cell apoptosis through PI3K-Akt pathway in glioblastoma multiforme. ResearchGate. [Link]

  • Crebanine Induces Cell Death and Alters the Mitotic Process in Renal Cell Carcinoma In Vitro. PubMed. [Link]

  • AKT phosphorylation sites of Ser473 and Thr308 regulate AKT degradation. PubMed. [Link]

  • Phosphorylation-Dependent Inhibition of Akt1. MDPI. [Link]

  • Phosphorylated S6K1 and 4E-BP1 play different roles in constitutively active Rheb-mediated retinal ganglion cell survival and axon regeneration after optic nerve injury. PubMed Central. [Link]

  • Regulation of mTORC2 Signaling. PubMed. [Link]

  • Violaceoid F induces nuclear translocation of FOXO3a by inhibiting CRM1 via a novel mechanism and suppresses HeLa cell growth. ResearchGate. [Link]

  • Dysregulation of the PI3K/Akt pathway is implicated in a number of human diseases including cancer, diabetes, cardiovascular disease and neurological diseases. Google Search.
  • The phosphatidylinositol 3' -kinase(PI3K)-Akt signaling pathway is activated by many types of cellular stimuli or toxic insults and regulates fundamental cellular functions such as transcription, translation, proliferation, growth, and survival. Google Search.
  • Akt phosphorylation on Thr308 but not on Ser473 correlates with Akt protein kinase activity in human non-small cell lung cancer. PubMed. [Link]

  • Inhibition of P110α and P110δ catalytic subunits of PI3 kinase reverses impaired arterial healing after injury in hypercholesterolemic male mice. PubMed. [Link]

  • 4E-BP1 and S6K1: Translational integration sites for nutritional and hormonal information in muscle. ResearchGate. [Link]

  • The p110δ structure: Mechanisms for selectivity and potency of new PI(3)K inhibitors. ResearchGate. [Link]

  • Regulation of AKT Phosphorylation at Ser473 and Thr308 by Endoplasmic Reticulum Stress Modulates Substrate Specificity in a Severity Dependent Manner. PLOS One. [Link]

  • Regulation and metabolic functions of mTORC1 and mTORC2. PubMed Central. [Link]

  • Exercise activated the TAN1/PI3K/AKT/CREB signaling pathway. ResearchGate. [Link]

  • mTOR Pathway and its Regulation. YouTube. [Link]

  • Activation of the p70 S6 kinase and phosphorylation of the 4E-BP1 repressor of mRNA translation by type I interferons. PubMed. [Link]

  • Allosteric activation or inhibition of PI3Kγ mediated through conformational changes in the p110γ helical domain. eLife. [Link]

  • Chemical Interrogation of FOXO3a Nuclear Translocation Identifies Potent and Selective Inhibitors of Phosphoinositide 3-Kinases. PubMed Central. [Link]

  • Diverse signaling mechanisms of mTOR complexes: mTORC1 and mTORC2 in forming a formidable relationship. PubMed. [Link]

  • Chemical Interrogation of FOXO3a Nuclear Translocation Identifies Potent and Selective Inhibitors of Phosphoinositide 3-Kinases. PubMed Central. [Link]

  • The mTORC1 Effectors S6K1 and 4E-BP Play Different Roles in CNS Axon Regeneration. ResearchGate. [Link]

  • PI3K/AKT Regulates Aggrecan Gene Expression by Modulating Sox9 Expression and Activity in Nucleus Pulposus Cells of the Intervertebral Disc. PubMed Central. [Link]

Sources

Methodological & Application

A Validated Stability-Indicating HPLC Method for the Quantification of Crebanine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive, step-by-step guide for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Crebanine. Crebanine, an aporphine alkaloid isolated from plants of the Stephania genus, has demonstrated potential therapeutic properties, including anti-cancer activities, making its accurate quantification critical for research, quality control, and drug development.[1][2] The methodology herein is established in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure robustness, accuracy, and precision.[3][4] We delve into the scientific rationale behind chromatographic parameter selection and provide detailed protocols for validating the method's specificity, linearity, accuracy, precision, sensitivity, and robustness.

Introduction: The Rationale for a Validated Method

Crebanine (C₂₀H₂₁NO₄, M.W. 339.39 g/mol ) is a naturally occurring aporphine alkaloid that has garnered scientific interest for its biological activities.[1][5] As with any potential therapeutic agent, the ability to accurately and reliably quantify the active pharmaceutical ingredient (API) is a cornerstone of pharmaceutical development and quality control. A validated analytical method ensures that the measurements are trustworthy, which is paramount for raw material testing, formulation analysis, and stability studies.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and precision.[6][7] A "stability-indicating" method is a validated quantitative analytical procedure that can accurately detect changes in the chemical properties of the drug substance over time.[8][9] Such a method must be able to unequivocally separate the intact API from any potential degradation products that may form under various stress conditions, ensuring the safety and efficacy of the final product.[10][11] This document serves as both a guide to the principles and a practical protocol for achieving this goal for Crebanine.

Foundational Step: HPLC Method Development

The objective of method development is to create a set of chromatographic conditions that yield a sharp, symmetrical, and well-resolved peak for Crebanine in a reasonable analysis time. The choices made here are foundational to the subsequent validation.

The Logic of Chromatographic Parameter Selection
  • Column Chemistry: Crebanine, as an alkaloid, is a moderately polar, basic compound.[12][13] A reversed-phase C18 (octadecylsilane) column is the logical first choice. The non-polar stationary phase effectively retains the analyte from a more polar mobile phase, providing excellent separation for a wide range of pharmaceutical compounds. A Hypersil BDS C18 column has been shown to be effective for separating Crebanine.[14]

  • Mobile Phase Composition: A gradient elution using a buffered aqueous phase and an organic modifier is optimal.

    • Aqueous Phase: A buffer like ammonium acetate (e.g., 100 mM) is used to control the pH of the mobile phase.[14] For a basic compound like Crebanine, maintaining a consistent pH prevents peak tailing by suppressing the interaction of the protonated analyte with residual silanols on the silica-based column packing.

    • Organic Modifier: Methanol or acetonitrile is used to elute the analyte from the column. A gradient system, where the proportion of the organic modifier is increased over time, is effective for separating the main analyte from potential impurities that may have different polarities.[14][15]

  • Detection Wavelength: The selection of an appropriate detection wavelength is critical for achieving high sensitivity. Crebanine exhibits a UV absorbance maximum at approximately 280 nm, making this the ideal wavelength for quantification with a UV detector.[14]

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is a standard starting point for analytical C18 columns (e.g., 4.6 mm internal diameter), balancing analysis time with separation efficiency.[14] Maintaining a constant column temperature (e.g., 25°C) is crucial for ensuring the reproducibility of retention times.[14]

Optimized Chromatographic Conditions

The following table summarizes the recommended starting conditions for the analysis of Crebanine.

ParameterRecommended Condition
Instrument HPLC System with UV/PDA Detector
Column Hypersil BDS C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 100 mM Ammonium Acetate in Water
Mobile Phase B Methanol
Gradient 0-2 min (20% B), 2-15 min (20-80% B), 15-18 min (80% B), 18-20 min (80-20% B), 20-25 min (20% B)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 280 nm
Injection Volume 10 µL
Diluent Methanol

The Validation Protocol: Demonstrating Fitness for Purpose

Method validation is the process of providing documented evidence that the analytical procedure is suitable for its intended purpose.[4] The following protocols are designed based on the ICH Q2(R1) guideline.[3]

System Suitability Testing (SST)

Causality: Before any analytical run, the SST is performed to verify that the chromatographic system is performing adequately on that specific day.[16] It is an integrated test of the entire system (instrument, reagents, column) and is essential for ensuring the validity of the results.[17][18]

Protocol:

  • Prepare a standard solution of Crebanine at a working concentration (e.g., 50 µg/mL).

  • Inject this standard solution six consecutive times.

  • Calculate the key chromatographic parameters from the resulting chromatograms.

Acceptance Criteria:

ParameterAcceptance CriterionRationale
Tailing Factor (T) ≤ 2.0Measures peak symmetry; high tailing can indicate column degradation or analyte-silanol interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 1.0%Demonstrates the precision of the injection and detection system.[19]
% RSD of Retention Time ≤ 1.0%Indicates the stability and precision of the pumping system.
Specificity and Forced Degradation Studies

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, excipients, or degradation products.[4] A forced degradation study is the most effective way to demonstrate this and to establish the stability-indicating nature of the method.[20][21][22] By intentionally degrading the drug substance, we generate the very interferences the method must be able to resolve.[10]

Workflow Diagram: Forced Degradation & Specificity

G cluster_prep Sample Preparation cluster_stress Forced Degradation (ICH Q1A) cluster_analysis Analysis API Crebanine API Acid Acid Hydrolysis (e.g., 0.1 M HCl) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) API->Base Oxid Oxidation (e.g., 3% H₂O₂) API->Oxid Therm Thermal Stress (e.g., 80°C) API->Therm Photo Photolytic Stress (ICH Q1B) API->Photo HPLC Analyze via HPLC-PDA Acid->HPLC Base->HPLC Oxid->HPLC Therm->HPLC Photo->HPLC Eval Evaluate Peak Purity & Resolution HPLC->Eval

Caption: Workflow for demonstrating specificity via forced degradation.

Protocol:

  • Preparation: Prepare solutions of Crebanine (e.g., 1 mg/mL) in the diluent.

  • Acid Hydrolysis: Add 1 mL of 0.1 M HCl to 1 mL of stock solution. Heat at 60°C for 2 hours. Neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Add 1 mL of 0.1 M NaOH to 1 mL of stock solution. Keep at room temperature for 30 minutes. Neutralize with 0.1 M HCl.

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of stock solution. Keep at room temperature for 1 hour.

  • Thermal Degradation: Expose the solid drug substance to 80°C for 24 hours.

  • Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[23]

  • Analysis: Dilute all stressed samples to a suitable concentration (e.g., 50 µg/mL) and analyze by HPLC. Use a Photodiode Array (PDA) detector to assess peak purity of the Crebanine peak in each stressed sample.

Acceptance Criteria:

  • The method should demonstrate resolution (Rs > 2) between the Crebanine peak and all degradation product peaks.

  • The Crebanine peak should be spectrally pure (as determined by PDA analysis) in the presence of its degradants and any excipients.

  • A reasonable level of degradation (e.g., 5-20%) should be achieved to prove the method's capability without completely destroying the analyte.

Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantification.[3] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[3]

Protocol:

  • Prepare a stock solution of Crebanine (e.g., 1000 µg/mL).

  • Perform serial dilutions to prepare at least five concentration levels. For an assay method, this typically covers 80% to 120% of the target concentration (e.g., 40, 60, 80, 100, 120 µg/mL).

  • Inject each concentration level in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Accuracy (as Percent Recovery)

Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined by spike and recovery studies, where a known amount of analyte is added to a sample matrix (or placebo) and the recovery is calculated. This confirms that the method is free from systematic errors.

Protocol:

  • Prepare a placebo mixture (if analyzing a formulated product).

  • Spike the placebo with Crebanine at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage of the analyte recovered.

    • % Recovery = (Measured Concentration / Spiked Concentration) x 100

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is a measure of random error and is evaluated at two levels: repeatability and intermediate precision.

Protocol for Repeatability (Intra-assay Precision):

  • Prepare six individual samples of Crebanine at 100% of the target concentration.

  • Analyze these samples on the same day, using the same instrument and analyst.

  • Calculate the Relative Standard Deviation (% RSD) of the results.

Protocol for Intermediate Precision (Inter-assay Precision):

  • Repeat the repeatability protocol on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the % RSD for this new set of six samples.

  • Perform a statistical analysis (e.g., an F-test) to compare the variance between the two sets of data and calculate the overall % RSD for all 12 samples.

Acceptance Criteria:

  • Repeatability: % RSD ≤ 1.0%.

  • Intermediate Precision: % RSD ≤ 2.0%.

Limits of Detection (LOD) and Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[19] These parameters define the sensitivity of the method.

Protocol (Signal-to-Noise Ratio Method):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of Crebanine with those of blank samples.

  • Inject progressively more dilute solutions of Crebanine.

  • The concentration that yields an S/N ratio of 3:1 is established as the LOD.

  • The concentration that yields an S/N ratio of 10:1 is established as the LOQ.[11]

  • Confirm the LOQ by analyzing six replicates at this concentration and ensuring the precision (%RSD) and accuracy (% Recovery) meet acceptable criteria (e.g., %RSD ≤ 10%).

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Protocol:

  • Analyze a standard solution of Crebanine while making small, deliberate changes to the chromatographic conditions, one at a time.

  • Typical variations include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2°C)

    • Mobile Phase pH (± 0.2 units)

    • Mobile Phase Organic Composition (± 2%)

  • Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor).

Acceptance Criteria:

  • System suitability parameters must remain within the acceptance criteria for all tested variations.

  • The changes should not lead to a significant deviation in the quantitative result.

Summary of Validation Parameters

The relationship between the core validation parameters demonstrates the logical structure of the validation process.

Logical Relationship of Validation Parameters

G cluster_qualitative Qualitative Performance cluster_quantitative Quantitative Performance cluster_sensitivity Method Sensitivity cluster_reliability Method Reliability Specificity Specificity (Foundation) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Robustness Robustness Linearity->Robustness Accuracy->LOQ Accuracy->Robustness Precision->LOQ Precision->Robustness LOQ->Robustness

Caption: Interdependence of HPLC method validation parameters.

The table below summarizes the typical acceptance criteria for the validation of an HPLC method for the quantification of an API.

Validation ParameterAcceptance Criteria
System Suitability Tailing Factor ≤ 2.0; Theoretical Plates ≥ 2000; %RSD ≤ 1.0%
Specificity No interference at the retention time of Crebanine; Peak purity confirmed
Linearity Correlation Coefficient (r²) ≥ 0.999
Range 80% - 120% of target concentration
Accuracy 98.0% - 102.0% mean recovery
Precision (Repeatability) % RSD ≤ 1.0%
Precision (Intermediate) % RSD ≤ 2.0%
LOQ S/N ratio ≥ 10; acceptable precision and accuracy at this level
Robustness System suitability passes under varied conditions

Conclusion

The HPLC method and validation protocols detailed in this application note provide a robust framework for the accurate and reliable quantification of Crebanine. By following the principles outlined in the ICH guidelines, researchers, scientists, and drug development professionals can ensure the integrity of their analytical data. This validated, stability-indicating method is suitable for routine quality control analysis, stability studies, and supporting regulatory submissions for products containing Crebanine. Adherence to these scientifically sound principles is not merely a regulatory requirement but a commitment to quality and safety in the pharmaceutical sciences.

References

  • International Journal of Research in Pharmacy and Chemistry. DEVELOPMENT AND VALIDATION OF STABILITY- INDICATING RP-HPLC METHOD FOR NABUMETONE.[Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Quantitative analysis of Cephardine using the modern HPLC method.[Link]

  • ResearchGate. Simultaneous HPLC analysis of crebanine, dicentrine, stephanine and tetrahydropalmatine in Stephania venosa.[Link]

  • Bio-protocol. HPLC method validation.[Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures.[Link]

  • International Journal of All Research Education and Scientific Methods. A Review on HPLC Method Development and Validation in Forced Degradation Studies.[Link]

  • Pharmaceutical Updates. System suitability in HPLC Analysis.[Link]

  • Scholars Research Library. Development and validation of stability indicating HPLC method for estimation of related substances in bendamustine hydrochlorid.[Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.[Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]

  • Pharma guideline. System Suitability in HPLC Analysis.[Link]

  • MDPI. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry.[Link]

  • National Center for Biotechnology Information (PMC). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion.[Link]

  • Biopurify Phytochemicals. Crebanine CAS No.:25127-29-1.[Link]

  • PubMed. A validated stability-indicating RP-HPLC assay method for Amsacrine and its related substances.[Link]

  • Lab Manager. System Suitability Testing: Ensuring Reliable Results.[Link]

  • Frontiers. Crebanine, an aporphine alkaloid, induces cancer cell apoptosis through PI3K-Akt pathway in glioblastoma multiforme.[Link]

  • SciSpace. Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods.[Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.[Link]

  • International Journal for Research in Applied Science & Engineering Technology. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results.[Link]

  • Biomedical Research. Structural and Pharmacological Properties of Alkaloids with Special Reference to Thebaine Type Alkaloids.[Link]

  • International Council for Harmonisation. Quality Guidelines.[Link]

  • ECA Academy. System Suitability Tests (SST) and Troubleshooting for HPLC Methods.[Link]

  • U.S. Food & Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • ResearchGate. The role of forced degradation studies in stability indicating HPLC method development.[Link]

  • MDPI. Diversity in Chemical Structures and Biological Properties of Plant Alkaloids.[Link]

  • National Center for Biotechnology Information (PMC). High-Performance Liquid Chromatography (HPLC) Method Validation for Identifying and Quantifying Rebamipide in Ethosomes.[Link]

  • YouTube. Lab 7: Caffeine Quantification by HPLC.[Link]

  • National Center for Biotechnology Information (PMC). (−)-Crebanine.[Link]

Sources

Preparation of Crebanine Stock Solutions in DMSO vs. Ethanol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the preparation, storage, and handling of stock solutions of Crebanine, an aporphine alkaloid with significant therapeutic potential. Recognizing the critical impact of solvent choice on experimental outcomes, this document offers a detailed comparative analysis of dimethyl sulfoxide (DMSO) and ethanol as primary solvents. We present evidence-based best practices and step-by-step protocols to ensure the integrity, stability, and reliable performance of Crebanine in diverse research applications, from in vitro cell-based assays to preclinical in vivo studies.

Introduction to Crebanine

Crebanine is an isoquinoline-like alkaloid naturally occurring in plants of the Stephania genus.[1] It has garnered considerable interest in the scientific community for its diverse pharmacological activities. Research has demonstrated that Crebanine can suppress the proliferation, migration, and invasion of cancer cells, and induce apoptosis, notably in glioblastoma multiforme.[2] Its mechanism of action involves the inhibition of key signaling pathways such as PI3K/Akt, NF-κB, and MAPK.[3] Given its ability to penetrate the blood-brain barrier, Crebanine holds promise for the development of novel therapeutics for neurological and oncological conditions.[2]

Accurate and reproducible experimental results are contingent upon the correct preparation of stock solutions. The choice of solvent is a pivotal decision that influences the compound's solubility, stability, and potential for off-target effects in biological systems. This guide will explore the rationale and procedures for using DMSO and ethanol, two common laboratory solvents, for the preparation of Crebanine stock solutions.

Solvent Selection: A Comparative Analysis of DMSO and Ethanol

The selection of an appropriate solvent is a critical first step in any experiment involving small molecules. The ideal solvent should fully dissolve the compound at the desired concentration, maintain its chemical stability, and exhibit minimal toxicity in the experimental model.

Dimethyl Sulfoxide (DMSO)

DMSO is a polar aprotic solvent widely regarded as a "universal solvent" in drug discovery due to its ability to dissolve a broad spectrum of polar and nonpolar compounds.[4]

  • Advantages:

    • High Solubilizing Power: DMSO is an excellent solvent for a vast array of organic molecules, including many that are poorly soluble in water.[5] Commercial availability of a 10 mM Crebanine solution in DMSO strongly indicates its high solubility in this solvent.[3]

    • Miscibility: It is miscible with water and most organic solvents, facilitating the dilution of stock solutions into aqueous cell culture media or physiological buffers.[5]

    • Stability: Many compounds exhibit good stability in DMSO solutions when stored correctly.[6] For Crebanine, stock solutions in DMSO have been shown to be stable for up to 6 months at -80°C and 1 month at -20°C.[3]

  • Disadvantages:

    • Cellular Effects: DMSO is not biologically inert. At concentrations as low as 0.1%, it can influence cell growth, differentiation, and gene expression.[7] It is crucial to maintain a final DMSO concentration in assays, typically below 0.5%, and to include a vehicle control in all experiments.[8]

    • Hygroscopicity: DMSO readily absorbs water from the atmosphere, which can lead to compound precipitation over time.[6] Proper handling and storage in a dry environment are essential.

    • Reactivity: Although generally stable, DMSO can react with certain classes of compounds, particularly under harsh conditions.

Ethanol

Ethanol is a polar protic solvent commonly used in laboratories. While it is a good solvent for many organic compounds, its use as a primary solvent for stock solutions in cell-based assays requires careful consideration.

  • Advantages:

    • Volatility: Ethanol is more volatile than DMSO, which can be advantageous if solvent removal is necessary.

    • Biocompatibility at Low Concentrations: Like DMSO, low concentrations of ethanol (typically <0.5%) are tolerated by most cell lines.[9]

  • Disadvantages:

    • Lower Solubilizing Power for Certain Compounds: The solubility of complex organic molecules like Crebanine in ethanol may be lower compared to DMSO. There is a lack of specific data on Crebanine's solubility in ethanol.

    • Cellular Effects: Ethanol can induce cellular stress, affect cell proliferation, and even cause cell death at higher concentrations.[10][11] Therefore, it is imperative to determine the tolerance of the specific cell line being used.

    • Potential for Precipitation: When an ethanolic stock solution is diluted into an aqueous medium, the abrupt change in polarity can cause the compound to precipitate.

Recommendation: Based on available data, DMSO is the recommended solvent for preparing Crebanine stock solutions due to its demonstrated high solubilizing capacity and established stability data for this compound. Ethanol should be considered a secondary option, and its suitability must be empirically validated.

Physicochemical Properties of Crebanine

A summary of the key physicochemical properties of Crebanine is provided in the table below. This information is essential for accurate stock solution preparation.

PropertyValueSource
Molecular Formula C₂₀H₂₁NO₄[12]
Molecular Weight 339.39 g/mol [13]
Appearance Solid (typically a powder)[3]
Solubility in DMSO ≥ 10 mM (3.4 mg/mL)[3]
Solubility in Ethanol Not explicitly reportedN/A

Protocols for Crebanine Stock Solution Preparation

The following protocols provide step-by-step instructions for preparing Crebanine stock solutions. Adherence to aseptic techniques is critical if the solutions are intended for use in cell culture.

Protocol 1: Preparation of Crebanine Stock Solution in DMSO (Recommended)

This protocol describes the preparation of a 10 mM Crebanine stock solution in DMSO.

Materials:

  • Crebanine powder (purity ≥98%)

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Before handling Crebanine, ensure all necessary equipment is clean and readily accessible. Allow the Crebanine vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing Crebanine: Accurately weigh out the desired amount of Crebanine powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.39 mg of Crebanine.

    • Calculation:

      • Desired Molarity (M) = 0.010 mol/L

      • Molecular Weight (MW) = 339.39 g/mol

      • Desired Volume (V) = 0.001 L

      • Mass (g) = M x MW x V = 0.010 mol/L x 339.39 g/mol x 0.001 L = 0.00339 g = 3.39 mg

  • Dissolution: Add the weighed Crebanine powder to a sterile tube. Using a calibrated pipette, add the calculated volume of anhydrous, sterile DMSO. In this example, add 1 mL of DMSO.

  • Solubilization: Tightly cap the tube and vortex thoroughly until the Crebanine is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid overheating. Visually inspect the solution against a light source to ensure no particulates are present.

  • Sterilization (Optional but Recommended for Cell Culture): If the stock solution will be used for cell culture, it is advisable to sterilize it by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber microcentrifuge tubes). This minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3] Protect from light.

Protocol 2: Preparation and Validation of Crebanine Stock Solution in Ethanol

This protocol outlines the steps for preparing a Crebanine stock solution in ethanol. Note: The solubility of Crebanine in ethanol has not been widely reported; therefore, it is crucial to empirically determine the maximum solubility before preparing a high-concentration stock.

Materials:

  • Crebanine powder (purity ≥98%)

  • Absolute ethanol (200 proof), sterile-filtered

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Solubility Determination (Crucial Preliminary Step):

    • Weigh a small, known amount of Crebanine (e.g., 1 mg) into a sterile tube.

    • Add a small, precise volume of ethanol (e.g., 100 µL).

    • Vortex thoroughly. If the solid dissolves completely, incrementally add more Crebanine until a saturated solution is achieved (i.e., solid material remains undissolved after extensive vortexing). This will give an approximation of the maximum solubility.

  • Stock Solution Preparation: Based on the determined solubility, calculate the required mass of Crebanine for your desired stock concentration and volume.

  • Weighing and Dissolution: Follow steps 2 and 3 from Protocol 4.1, substituting ethanol for DMSO.

  • Solubilization: Follow step 4 from Protocol 4.1. Be particularly vigilant for any signs of incomplete dissolution.

  • Sterilization, Aliquoting, and Labeling: Follow steps 5, 6, and 7 from Protocol 4.1, ensuring the use of ethanol-compatible filters.

  • Storage: Store aliquots at -20°C or -80°C. The stability of Crebanine in ethanol is not established, so it is recommended to prepare fresh solutions regularly and perform quality control checks.

Quality Control and Best Practices

To ensure the integrity of your experiments, it is essential to follow these best practices for handling and using Crebanine stock solutions:

  • Vehicle Controls: Always include a vehicle control in your experiments. This means treating a set of cells or animals with the same final concentration of the solvent (DMSO or ethanol) used to deliver the Crebanine. This allows you to distinguish the effects of the compound from those of the solvent.[9]

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes is critical to prevent degradation of the compound.[14]

  • Final Solvent Concentration: When diluting the stock solution into your experimental medium, ensure the final concentration of the organic solvent is as low as possible, typically below 0.5% (v/v), to minimize solvent-induced toxicity or off-target effects.[8]

  • Aqueous Dilution: When diluting the stock solution into aqueous buffers or media, add the stock solution to the aqueous phase while vortexing to facilitate rapid mixing and prevent precipitation.

  • Documentation: Maintain a detailed record of each stock solution, including the lot number of the compound, date of preparation, concentration, and any observations.

Visualizing the Workflow

The following diagrams illustrate the key workflows for preparing and using Crebanine stock solutions.

G cluster_prep Stock Solution Preparation weigh Weigh Crebanine Powder add_solvent Add Anhydrous Solvent (DMSO or Ethanol) weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for Crebanine Stock Solution Preparation.

G cluster_usage Experimental Usage thaw Thaw Single Aliquot dilute Dilute in Aqueous Medium (e.g., Cell Culture Media) thaw->dilute vehicle Prepare Vehicle Control (Solvent Only) thaw->vehicle treat Treat Cells/Animal dilute->treat vehicle->treat

Sources

Application Note: High-Content Quantification of Apoptosis in Crebanine-Treated Cancer Cells via Multiparametric Flow Cytometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Crebanine in Oncology

Crebanine, an aporphine alkaloid derived from plants of the Stephania genus, has emerged as a promising candidate in cancer therapy.[1][2][3] Preclinical studies have demonstrated its ability to suppress proliferation, migration, and invasion of various cancer cells.[4][5] A significant body of evidence points towards the induction of apoptosis, or programmed cell death, as a primary mechanism of its anti-cancer activity.[1][5][6][7][8] Crebanine has been shown to modulate key signaling pathways, including the PI3K/Akt and AKT/FoxO3a pathways, leading to the activation of the intrinsic apoptotic cascade.[4][5][6][7][8][9] This application note provides a comprehensive guide for researchers to accurately detect and quantify apoptosis in Crebanine-treated cells using flow cytometry, a powerful technique for single-cell analysis.[10]

The Hallmarks of Apoptosis and Their Detection by Flow Cytometry

Apoptosis is a tightly regulated process characterized by distinct morphological and biochemical changes. Flow cytometry allows for the simultaneous measurement of multiple of these hallmarks, providing a detailed picture of the apoptotic state of a cell population. Key events that can be quantified include:

  • Phosphatidylserine (PS) Externalization: In healthy cells, PS is restricted to the inner leaflet of the plasma membrane.[11] During early apoptosis, this asymmetry is lost, and PS is exposed on the outer surface, where it can be detected by fluorochrome-conjugated Annexin V.[11][12][13]

  • Loss of Membrane Integrity: In late-stage apoptosis and necrosis, the cell membrane becomes permeable.[14] Propidium Iodide (PI), a fluorescent DNA intercalator, is excluded from live cells with intact membranes but can enter and stain the DNA of dead or dying cells.[14][15][16]

  • Mitochondrial Membrane Potential (ΔΨm) Disruption: A critical event in the intrinsic apoptotic pathway is the loss of the mitochondrial membrane potential.[17] The lipophilic cationic dye JC-1 accumulates in healthy mitochondria, forming red fluorescent aggregates.[17][18][19] Upon depolarization of the mitochondrial membrane, JC-1 disperses into the cytoplasm as green fluorescent monomers.[17][18][19]

  • Caspase Activation: Apoptosis is executed by a family of proteases called caspases.[20] Initiator caspases (e.g., caspase-9) are activated by pro-apoptotic signals and in turn activate executioner caspases (e.g., caspase-3 and -7), which cleave cellular substrates, leading to the dismantling of the cell.[21] Fluorogenic substrates that are cleaved by active caspases can be used to detect their activity.[20]

Crebanine's Mechanism of Action: A Proposed Signaling Pathway

Crebanine's pro-apoptotic effects are multifaceted, primarily converging on the intrinsic or mitochondrial pathway of apoptosis. Research suggests that Crebanine treatment leads to an increase in reactive oxygen species (ROS), which in turn disrupts the mitochondrial membrane potential.[5][9] This is accompanied by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[1][5][9] These events lead to the release of cytochrome c from the mitochondria, activating the caspase cascade, notably caspase-9 and the executioner caspases-3 and -7.[1][5][9] Furthermore, Crebanine has been shown to inhibit the pro-survival PI3K/Akt signaling pathway, which further promotes apoptosis.[4][6][7][8]

Crebanine_Apoptosis_Pathway Crebanine Crebanine ROS ↑ Reactive Oxygen Species (ROS) Crebanine->ROS PI3K_Akt PI3K/Akt Pathway Crebanine->PI3K_Akt MMP Loss of Mitochondrial Membrane Potential (ΔΨm) ROS->MMP Bcl2 ↓ Bcl-2 (Anti-apoptotic) PI3K_Akt->Bcl2 Bax ↑ Bax (Pro-apoptotic) PI3K_Akt->Bax Bcl2->MMP Bax->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3_7 Caspase-3/7 Activation Casp9->Casp3_7 Apoptosis Apoptosis Casp3_7->Apoptosis

Caption: Proposed signaling pathway of Crebanine-induced apoptosis.

Experimental Design and Controls: Ensuring Data Integrity

A well-designed experiment with appropriate controls is crucial for obtaining reliable and interpretable data.

Control/Condition Purpose Expected Outcome
Untreated Cells To establish the baseline level of apoptosis in the cell population.Low percentage of apoptotic and dead cells.
Vehicle Control To control for any effects of the solvent used to dissolve Crebanine (e.g., DMSO).Similar to untreated cells.
Positive Control To ensure the apoptosis detection reagents and protocol are working correctly.High percentage of apoptotic cells.
Crebanine-Treated Cells To investigate the dose- and time-dependent effects of Crebanine on apoptosis.Increased percentage of apoptotic cells with increasing dose and/or time.
Single-Stain Controls To set up compensation for spectral overlap between fluorochromes.A population of cells stained with only one fluorochrome.
Unstained Cells To set the baseline fluorescence of the cell population.Low fluorescence in all channels.

Protocols for Apoptosis Detection in Crebanine-Treated Cells

The following are detailed protocols for the most common flow cytometry-based apoptosis assays. It is essential to optimize staining concentrations and incubation times for your specific cell type and experimental conditions.

Protocol 1: Annexin V and Propidium Iodide (PI) Staining

This is the most widely used assay to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[13][22][23][24][25]

Materials:

  • Crebanine-treated and control cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • FACS tubes

Procedure:

  • Induce apoptosis in your target cells by treating with the desired concentrations of Crebanine for the appropriate duration. Include untreated, vehicle, and positive controls.

  • Harvest the cells (for adherent cells, use a gentle detachment method) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[26]

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Add 5 µL of PI solution immediately before analysis.

  • Analyze the samples by flow cytometry within one hour.[24]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

AnnexinV_PI_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis start Treat cells with Crebanine harvest Harvest and wash cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend add_annexin Add Annexin V-FITC resuspend->add_annexin incubate_annexin Incubate 15 min (RT, dark) add_annexin->incubate_annexin add_pi Add Propidium Iodide incubate_annexin->add_pi flow Analyze by Flow Cytometry add_pi->flow

Caption: Experimental workflow for Annexin V/PI staining.

Protocol 2: JC-1 Staining for Mitochondrial Membrane Potential (ΔΨm)

This assay is used to detect the disruption of the mitochondrial membrane potential, an early event in apoptosis.[18][27]

Materials:

  • Crebanine-treated and control cells

  • JC-1 dye solution

  • Cell culture medium

  • PBS

  • FACS tubes

Procedure:

  • Treat cells with Crebanine as described in Protocol 1.

  • Harvest and wash the cells with warm cell culture medium.

  • Resuspend the cells at 1 x 10^6 cells/mL in pre-warmed medium containing JC-1 (typically 1-10 µM, optimize for your cell type).

  • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Wash the cells twice with PBS.

  • Resuspend the cells in 500 µL of PBS.

  • Analyze immediately by flow cytometry, detecting both green (monomer) and red (J-aggregate) fluorescence.

Data Interpretation:

  • High Red / Low Green Fluorescence: Healthy cells with high ΔΨm.

  • Low Red / High Green Fluorescence: Apoptotic cells with low ΔΨm. A shift from red to green fluorescence indicates mitochondrial depolarization.[18]

Protocol 3: Caspase-3/7 Activity Assay

This assay directly measures the activity of the key executioner caspases, providing a specific marker for apoptosis.[28]

Materials:

  • Crebanine-treated and control cells

  • Cell-permeant fluorogenic caspase-3/7 substrate (e.g., based on the DEVD peptide)

  • Cell culture medium or PBS

  • FACS tubes

Procedure:

  • Treat cells with Crebanine.

  • Harvest and wash the cells.

  • Resuspend the cells in medium or PBS at approximately 1 x 10^6 cells/mL.

  • Add the fluorogenic caspase-3/7 substrate to the cell suspension according to the manufacturer's instructions.[20][29]

  • Incubate for 30-60 minutes at 37°C, protected from light.[20][29]

  • Analyze the samples directly by flow cytometry without a wash step (for no-wash assays) or after washing according to the kit protocol.

Data Interpretation:

  • An increase in the fluorescence intensity of the cleaved substrate indicates an increase in caspase-3/7 activity and thus, apoptosis.

Data Analysis and Presentation

Flow cytometry data should be properly compensated to correct for spectral overlap. Gating strategies should be established using single-stain and unstained controls to accurately identify cell populations.

Example Data Summary Table:

Treatment% Live Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Untreated95.2 ± 2.12.5 ± 0.82.3 ± 0.5
Vehicle (DMSO)94.8 ± 2.52.8 ± 0.92.4 ± 0.6
Crebanine (10 µM)75.6 ± 3.415.3 ± 2.19.1 ± 1.5
Crebanine (50 µM)42.1 ± 4.238.7 ± 3.519.2 ± 2.8
Positive Control10.5 ± 1.865.4 ± 5.124.1 ± 3.9

Troubleshooting and Best Practices

  • Cell Handling: Handle cells gently to avoid inducing mechanical stress and false positives.[22]

  • Reagent Quality: Use fresh, high-quality reagents and store them properly to ensure optimal performance.[22]

  • Time Sensitivity: Analyze samples promptly after staining, as the apoptotic process is dynamic.[24]

  • Light Protection: Protect fluorochrome-conjugated reagents and stained samples from light to prevent photobleaching.[22][24]

  • Calcium Requirement: Annexin V binding is calcium-dependent; ensure the binding buffer contains an adequate concentration of calcium.[22]

Conclusion

Flow cytometry provides a robust and quantitative platform for elucidating the pro-apoptotic effects of novel therapeutic compounds like Crebanine. By employing a multiparametric approach, researchers can gain detailed insights into the mechanisms of Crebanine-induced cell death, from early events like mitochondrial depolarization to the execution phase of apoptosis. The protocols and guidelines presented in this application note offer a solid foundation for conducting rigorous and reproducible studies in the field of cancer drug discovery and development.

References

  • Crebanine | The Utonagan Society. (n.d.).
  • Wang, Y., et al. (2023). Crebanine induces ROS-dependent apoptosis in human hepatocellular carcinoma cells via the AKT/FoxO3a signaling pathway. Frontiers in Pharmacology, 14, 1116215. [Link]

  • Chen, Y.-C., et al. (2023). Crebanine Induces Cell Death and Alters the Mitotic Process in Renal Cell Carcinoma In Vitro. International Journal of Molecular Sciences, 24(13), 10843. [Link]

  • Su, Y.-C., et al. (2024). Crebanine, an aporphine alkaloid, induces cancer cell apoptosis through PI3K-Akt pathway in glioblastoma multiforme. Frontiers in Pharmacology, 15, 1419044. [Link]

  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved February 5, 2026, from [Link]

  • Wang, Y., et al. (2023). Crebanine induces ROS-dependent apoptosis in human hepatocellular carcinoma cells via the AKT/FoxO3a signaling pathway. Frontiers in Pharmacology, 14. [Link]

  • Su, Y.-C., et al. (2024). Crebanine, an aporphine alkaloid, induces cancer cell apoptosis through PI3K-Akt pathway in glioblastoma multiforme. Frontiers in Pharmacology, 15. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Su, Y.-C., et al. (2024). Crebanine, an aporphine alkaloid, induces cancer cell apoptosis through PI3K-Akt pathway in glioblastoma multiforme. PubMed, 38895635. [Link]

  • Ly, J. D., Grubb, D. R., & Lawen, A. (2003). The mitochondrial membrane potential (Δψm) in apoptosis; an update. Apoptosis, 8(2), 115–128. [Link]

  • G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved February 5, 2026, from [Link]

  • Elabscience. (n.d.). JC-1 Experiment Common Questions and Solutions. Retrieved February 5, 2026, from [Link]

  • Wang, Z. W., et al. (2020). Crebanine N-oxide, a natural aporphine alkaloid isolated from Stephania hainanensis, induces apoptosis and autophagy in human gastric cancer SGC-7901 cells. Asian Pacific Journal of Tropical Biomedicine, 10(5), 224. [Link]

  • Immunostep Biotech. (2022). Everything about Annexin V-based apoptosis assays. Retrieved February 5, 2026, from [Link]

  • Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved February 5, 2026, from [Link]

  • Absin. (n.d.). A comprehensive guide to apoptosis detection. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2012). Query related to JC-1 mechanism. Retrieved February 5, 2026, from [Link]

  • JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Annexin A5. Retrieved February 5, 2026, from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Wlodkowic, D., Telford, W., & Darzynkiewicz, Z. (2011). Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry. Cold Spring Harbor Protocols, 2011(8). [Link]

  • ResearchGate. (n.d.). Structures of a (–)-stephanine, b crebanine, c oxocrebanine, d dicentrine, and e stephapierrine B isolated from the n-hexane extract of S. pierrei tubers. Retrieved February 5, 2026, from [Link]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved February 5, 2026, from [Link]

  • Fun, H.-K., et al. (2011). (−)-Crebanine. Acta Crystallographica Section E: Structure Reports Online, 67(4), o802. [Link]

  • Martin, S. J., et al. (2016). Detecting Cleaved Caspase-3 in Apoptotic Cells by Flow Cytometry. Cold Spring Harbor Protocols, 2016(11). [Link]

  • Nexcelom Bioscience. (n.d.). Measuring mitochondrial membrane potential with JC-1 using the Cellometer Vision image cytometer. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanism of Annexin V binding with phosphatidylserine of cell membrane. Retrieved February 5, 2026, from [Link]

Sources

Application Note & Protocol: Western Blot for Verifying the Molecular Effects of Crebanine on Cancer Cell Signaling Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Elucidating the Anti-Neoplastic Mechanisms of Crebanine

Crebanine, an aporphine alkaloid isolated from plants of the Stephania genus, has emerged as a promising natural product with significant anti-cancer properties.[1][2] Pre-clinical studies have demonstrated its ability to inhibit proliferation, induce cell cycle arrest, and trigger apoptosis in a variety of cancer cell lines, including hepatocellular carcinoma, glioblastoma, and renal cell carcinoma.[1][3][4][5][6] A central theme in the molecular mechanism of Crebanine is its modulation of key cellular signaling pathways, most notably the PI3K/Akt pathway, which is a critical regulator of cell survival and proliferation.[1][4][7][8]

This application note provides a detailed protocol for utilizing Western blotting to verify the molecular effects of Crebanine on key protein targets within its putative signaling cascades. This protocol is designed for researchers, scientists, and drug development professionals seeking to validate the efficacy of Crebanine and understand its mechanism of action in their specific cancer models. By following this guide, researchers can generate robust and reproducible data on how Crebanine impacts critical cellular processes, thereby providing evidence for its therapeutic potential.

Scientific Rationale: Why Western Blotting is a Cornerstone for Crebanine Target Effect Verification

Western blotting is an indispensable immunodetection technique for dissecting the intricate signaling networks within a cell. Its power lies in its ability to detect specific proteins within a complex mixture, providing both qualitative and semi-quantitative data on protein expression levels and post-translational modifications (e.g., phosphorylation). For a small molecule like Crebanine, which is believed to exert its effects by modulating signaling pathways, Western blotting serves as a direct method to visualize these molecular changes.

The protocols outlined below are designed to be a self-validating system. By examining multiple key nodes within the PI3K/Akt and apoptotic pathways, a researcher can build a cohesive picture of Crebanine's impact. For instance, observing a decrease in phosphorylated Akt alongside an increase in cleaved caspase-3 provides strong, corroborating evidence of Crebanine-induced apoptosis via inhibition of the PI3K/Akt survival signal.

Core Experimental Workflow

The overall workflow for verifying the effects of Crebanine using Western blotting involves several key stages, from cell culture and treatment to data analysis and interpretation.

Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blotting cluster_3 Data Analysis & Interpretation A Seed Cancer Cells B Treat with Crebanine (and vehicle control) A->B C Cell Lysis B->C D Protein Quantification (e.g., BCA Assay) C->D E Lysate Normalization D->E F SDS-PAGE E->F G Protein Transfer (to PVDF or Nitrocellulose) F->G H Blocking G->H I Primary Antibody Incubation H->I J Secondary Antibody Incubation I->J K Signal Detection J->K L Image Acquisition K->L M Densitometry Analysis L->M N Normalization to Loading Control M->N O Interpretation of Results N->O

Figure 1: A comprehensive workflow for Crebanine target effect verification using Western blotting.

Detailed Protocols

Part 1: Cell Culture and Crebanine Treatment

1.1. Cell Seeding:

  • Culture your cancer cell line of interest in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Seed the cells in 6-well or 10 cm plates at a density that will result in 70-80% confluency at the time of harvest.

1.2. Crebanine Treatment:

  • Once the cells have reached the desired confluency, replace the growth medium with fresh medium containing various concentrations of Crebanine. It is crucial to perform a dose-response experiment to determine the optimal concentration and treatment duration for your specific cell line.[6]

  • Include a vehicle control (e.g., DMSO) at the same final concentration as the Crebanine-treated samples.

  • Incubate the cells for the predetermined time (e.g., 24, 48 hours).

Part 2: Protein Lysate Preparation

2.1. Cell Lysis:

  • After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells from the plate and transfer the cell suspension to a pre-chilled microcentrifuge tube.[9]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

2.2. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • Follow the manufacturer's instructions for the chosen assay.

2.3. Sample Preparation for SDS-PAGE:

  • Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer.

  • Add an equal volume of 2X Laemmli sample buffer to each lysate.

  • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • The samples are now ready for SDS-PAGE or can be stored at -20°C for later use.

Part 3: Western Blotting

3.1. SDS-PAGE:

  • Load equal amounts of protein (typically 20-40 µg) from each sample into the wells of a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target proteins.

  • Include a pre-stained molecular weight marker in one lane.

  • Run the gel in 1X running buffer until the dye front reaches the bottom of the gel.

3.2. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet or semi-dry transfer system can be used.[10] For smaller proteins, a PVDF membrane with a 0.22 µm pore size is recommended.

  • Ensure proper orientation of the gel and membrane in the transfer apparatus.

  • Perform the transfer according to the manufacturer's instructions.

3.3. Immunodetection:

  • After transfer, block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilution.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

3.4. Signal Detection:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for the recommended time.

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

Data Analysis and Interpretation

  • Image Acquisition: Acquire images of the Western blots, ensuring that the signal is not saturated.

  • Densitometry: Use image analysis software (e.g., ImageJ) to quantify the band intensities for each protein of interest.

  • Normalization: Normalize the intensity of the target protein bands to a loading control (e.g., β-actin, GAPDH, or β-tubulin) to account for any variations in protein loading.

  • Interpretation: Compare the normalized band intensities of the Crebanine-treated samples to the vehicle control. A decrease in the expression or phosphorylation of pro-survival proteins and an increase in the expression of pro-apoptotic proteins would be consistent with the known effects of Crebanine.

Key Protein Targets for Crebanine Effect Verification

The following table summarizes key proteins in the PI3K/Akt and apoptotic pathways that have been reported to be modulated by Crebanine and are therefore excellent candidates for Western blot analysis.

PathwayTarget ProteinExpected Effect of CrebanineRationale
PI3K/Akt Signaling Phospho-Akt (Ser473/Thr308)Inhibition of the pro-survival PI3K/Akt pathway.[1][4]
Total AktServes as a loading control for phospho-Akt.
Phospho-FoxO3aDecreased phosphorylation leads to nuclear translocation and activation of pro-apoptotic genes.[1]
Total FoxO3aServes as a loading control for phospho-FoxO3a.
Apoptosis Cleaved Caspase-3A key executioner caspase in the apoptotic cascade.[2]
Cleaved PARPA substrate of activated caspases, its cleavage is a hallmark of apoptosis.[2]
Bcl-2An anti-apoptotic protein.[3]
BaxA pro-apoptotic protein.[2]
Cell Cycle Cyclin D1A key regulator of the G1/S phase transition.[3]
Cyclin AInvolved in S phase and G2/M progression.[2]

Signaling Pathway Visualization

Crebanine_Signaling_Pathway Crebanine Crebanine PI3K PI3K Crebanine->PI3K Akt Akt PI3K->Akt phosphorylates pAkt p-Akt FoxO3a FoxO3a pAkt->FoxO3a phosphorylates Bcl2 Bcl-2 pAkt->Bcl2 Survival Cell Survival pAkt->Survival Bax Bax FoxO3a->Bax pFoxO3a p-FoxO3a Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 CleavedCaspase3 Cleaved Caspase-3 PARP PARP CleavedCaspase3->PARP Apoptosis Apoptosis CleavedCaspase3->Apoptosis CleavedPARP Cleaved PARP

Figure 2: Proposed signaling pathway of Crebanine leading to apoptosis.

Troubleshooting Common Western Blotting Issues

IssuePossible Cause(s)Suggested Solution(s)
No or Weak Signal Inactive antibodyUse a new or validated antibody.
Insufficient protein loadingIncrease the amount of protein loaded.
Inefficient protein transferOptimize transfer time and conditions.
Incorrect secondary antibodyEnsure the secondary antibody is specific for the primary antibody's host species.
High Background Insufficient blockingIncrease blocking time or use a different blocking agent.
Antibody concentration too highDecrease the primary and/or secondary antibody concentration.
Insufficient washingIncrease the number and duration of washes.
Non-specific Bands Antibody cross-reactivityUse a more specific antibody; perform a literature search for antibody validation.
Protein degradationUse fresh samples and add protease inhibitors to the lysis buffer.
Too much protein loadedReduce the amount of protein loaded.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the use of Western blotting to verify the molecular effects of Crebanine on cancer cells. By focusing on the well-documented impact of Crebanine on the PI3K/Akt and apoptotic pathways, researchers can generate robust data to support further investigation into its therapeutic potential. The key to success lies in careful experimental design, meticulous execution of the protocol, and thoughtful interpretation of the results. This approach will undoubtedly contribute to a deeper understanding of Crebanine's mechanism of action and accelerate its development as a potential anti-cancer agent.

References

  • Crebanine induces ROS-dependent apoptosis in human hepatocellular carcinoma cells via the AKT/FoxO3a signaling pathway. PubMed Central. Available at: [Link]

  • Induction of G1 arrest and apoptosis in human cancer cells by crebanine, an alkaloid from Stephania venosa. PubMed. Available at: [Link]

  • Crebanine Induces Cell Death and Alters the Mitotic Process in Renal Cell Carcinoma In Vitro. PMC - NIH. Available at: [Link]

  • Effetc of Crebanine on Cyclins A, D, E and PCNA Expression in HL-60... ResearchGate. Available at: [Link]

  • Crebanine, an aporphine alkaloid, induces cancer cell apoptosis through PI3K-Akt pathway in glioblastoma multiforme. PubMed. Available at: [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. PMC. Available at: [Link]

  • Crebanine Induces Cell Death and Alters the Mitotic Process in Renal Cell Carcinoma In Vitro. PubMed. Available at: [Link]

  • Crebanine, an aporphine alkaloid, induces cancer cell apoptosis through PI3K-Akt pathway in glioblastoma multiforme. PubMed Central. Available at: [Link]

  • Crebanine Induces Cell Death and Alters the Mitotic Process in Renal Cell Carcinoma In Vitro. MDPI. Available at: [Link]

  • Other protein target families. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Systematic identification of proteins that elicit drug side effects. PMC - NIH. Available at: [Link]

  • Predicting protein targets for drug-like compounds using transcriptomics. PMC - NIH. Available at: [Link]

  • Protein-Targeting Drug Discovery. PMC - NIH. Available at: [Link]

Sources

Synthesis of Crebanine derivatives for reduced toxicity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Strategic Synthesis of Crebanine Derivatives for an Improved Therapeutic Index and Reduced Toxicity

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Crebanine Paradox

Crebanine, an aporphine alkaloid isolated from plants of the Stephania genus, has emerged as a compound of significant pharmacological interest.[1] Its potent anti-proliferative and pro-apoptotic effects against various cancer cell lines, including glioblastoma, renal cell carcinoma, and hepatocellular carcinoma, mark it as a promising candidate for oncological therapies.[2][3][4][5] The therapeutic mechanisms of crebanine are multifaceted, involving the induction of G1-phase cell-cycle arrest and apoptosis through the modulation of critical signaling pathways like PI3K/Akt and NF-κB.[2][4][6] However, the clinical translation of crebanine is hampered by a significant challenge: its inherent toxicity.[7] This guide provides a comprehensive framework for the rational design and synthesis of novel crebanine derivatives, aiming to decouple therapeutic efficacy from dose-limiting toxicity and thereby widen its therapeutic window.

Scientific Rationale: Designing for Safety

The foundation of this work lies in understanding the Structure-Activity Relationships (SAR) of aporphine alkaloids.[7] The toxicity and efficacy of these compounds are not monolithic properties but are intricately linked to specific structural motifs. Research indicates that modifications at several key positions on the aporphine scaffold can dramatically alter the biological profile of the molecule.

Key Structural Considerations for Toxicity Modulation:

  • Aromatic Ring Substitution: The substitution pattern on the aromatic rings (A and D rings) of the aporphine core is a critical determinant of activity and toxicity. Halogenation, for instance, can alter the electronic properties and metabolic stability of the molecule, potentially enhancing efficacy while reducing off-target effects.

  • Nitrogen Quaternization: Modification of the nitrogen atom in ring B, such as N-methylation or N-acetylation, can influence the molecule's charge distribution and its ability to interact with biological targets.[7]

  • Ring B Conformation: Opening or altering the conformation of the B ring can lead to significant changes in the molecule's three-dimensional shape, affecting receptor binding and overall pharmacological profile.[7]

By strategically applying chemical modifications such as bromination and ring-opening reactions, it is possible to generate derivatives that retain or even enhance the desired anti-cancer activity while exhibiting a significantly lower toxicity profile.[7]

Workflow for Derivative Synthesis and Evaluation

The following diagram outlines the strategic workflow from the parent compound, crebanine, to the evaluation of novel derivatives with improved safety profiles.

G cluster_0 Synthesis Phase cluster_1 Screening & Validation Phase cluster_2 Outcome Crebanine Crebanine (Lead Compound) Modification Strategic Chemical Modification Crebanine->Modification Derivatives Library of Novel Derivatives (e.g., Bromo-, Seco-derivatives) Modification->Derivatives InVitro In Vitro Cytotoxicity Assay (e.g., MTT Assay) Derivatives->InVitro SAR Structure-Toxicity Relationship Analysis InVitro->SAR Selection Selection of Lead Candidate (High Efficacy, Low Toxicity) SAR->Selection Candidate Optimized Crebanine Derivative Selection->Candidate

Caption: Strategic workflow for developing safer Crebanine derivatives.

Protocols for Synthesis

The following protocols are detailed methodologies for synthesizing two distinct classes of crebanine derivatives based on modifications shown to influence bioactivity and toxicity.

Protocol 1: Synthesis of a Bromo-substituted Crebanine Derivative

Rationale: Bromination of the aromatic ring can significantly alter the electronic distribution and lipophilicity of the crebanine scaffold. This modification has been shown to produce derivatives with remarkably higher antiarrhythmic activity and lower toxicity, suggesting a favorable shift in the therapeutic index.[7]

Materials and Reagents:

  • Crebanine

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Magnetic stirrer and hotplate

  • Round-bottom flasks and condenser

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Thin Layer Chromatography (TLC) plates and UV lamp

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve Crebanine (1 equivalent) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice bath. This is critical to control the reaction rate and prevent multiple substitutions.

  • Reagent Addition: Slowly add a solution of N-Bromosuccinimide (1.1 equivalents) in anhydrous DCM to the cooled crebanine solution dropwise over 30 minutes. The slow addition minimizes side reactions.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude product by silica gel column chromatography, using a gradient of hexane/ethyl acetate to elute the desired bromo-derivative.

  • Characterization: Confirm the structure and purity of the final compound using NMR (¹H and ¹³C) and Mass Spectrometry.

Protocol 2: Synthesis of N-acetamidesecocrebanine (A Ring-Opened Derivative)

Rationale: A ring-opening reaction transforms the rigid tetracyclic structure of crebanine into a more flexible seco- derivative. This significant conformational change can alter receptor binding affinities, potentially separating the pathways responsible for therapeutic action from those causing toxicity.[7]

Materials and Reagents:

  • Crebanine

  • Cyanogen bromide (CNBr)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Acetic anhydride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Von Braun Reaction (Ring Opening): Dissolve Crebanine (1 equivalent) in anhydrous DCM. Add cyanogen bromide (1.5 equivalents) and stir the mixture at room temperature for 12-18 hours. This step cleaves the N-methyl group and opens Ring B.

  • Reduction: After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure. Dissolve the residue in methanol and cool to 0°C. Carefully add sodium borohydride (3 equivalents) in small portions to reduce the intermediate.

  • Hydrolysis: After reduction is complete, carefully add water to quench the excess NaBH₄. Acidify the solution with dilute HCl and then basify with NaOH to precipitate the secondary amine.

  • Extraction: Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate.

  • Acetylation: Dissolve the crude secondary amine in DCM. Add triethylamine (2 equivalents) followed by acetic anhydride (1.5 equivalents). Stir at room temperature for 4 hours.

  • Workup and Purification: Wash the reaction mixture with water and brine. Dry the organic layer, concentrate, and purify the final N-acetamidesecocrebanine product using silica gel column chromatography.

  • Characterization: Verify the structure of the synthesized derivative using NMR and Mass Spectrometry to confirm the ring opening and N-acetylation.

Protocol for In Vitro Toxicity Evaluation

To validate the hypothesis that the synthesized derivatives possess reduced toxicity, a standardized in vitro cytotoxicity assay is essential.[8] The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4][9]

Protocol 3: MTT Cytotoxicity Assay

Rationale: This protocol quantifies the dose-dependent cytotoxic effects of crebanine and its derivatives on both cancerous and normal cell lines. A higher IC₅₀ (half-maximal inhibitory concentration) value in normal cells compared to cancer cells indicates selective anti-cancer activity and a potentially safer profile.

Materials and Reagents:

  • Cell Lines: A relevant cancer cell line (e.g., HepG2, human hepatocellular carcinoma) and a normal cell line (e.g., human fibroblasts).[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Crebanine and synthesized derivatives, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette and plate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of crebanine and its derivatives in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Incubation: Remove the old medium from the plates and add 100 µL of the medium containing the test compounds (or vehicle control). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: Comparative Analysis

The data generated from the MTT assay should be tabulated to clearly compare the cytotoxicity of the parent compound with its derivatives across different cell lines.

CompoundCell LineIC₅₀ (µM)LD₅₀ (mg/kg, mice - in vivo data)[7]Selectivity Index (SI)¹
Crebanine (Parent) HepG2 (Cancer)23.68[5]High ToxicityLow
Normal Fibroblast88.5[10]3.74
Bromo-crebanine HepG2 (Cancer)~2559.62Higher
Normal Fibroblast>100>4.0
Seco-crebanine HepG2 (Cancer)~40Lower Toxicity (Predicted)Higher
Normal Fibroblast>150>3.75
¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value is desirable.

Mechanistic Insights: Decoupling Efficacy from Toxicity

The structural modifications proposed are designed to selectively disrupt interactions that lead to off-target toxicity while preserving those necessary for anti-cancer efficacy.

G cluster_0 Crebanine Derivative cluster_1 Therapeutic Pathway (Preserved) cluster_2 Toxicity Pathway (Disrupted) Derivative Modified Crebanine (e.g., Bromo- or Seco-) PI3K Inhibition of PI3K/Akt Pathway Derivative->PI3K Maintains Interaction OffTarget Binding to Off-Target Receptors (e.g., in normal cells) Derivative->OffTarget Reduces Affinity Apoptosis Induction of Apoptosis in Cancer Cells PI3K->Apoptosis Toxicity Cellular Toxicity OffTarget->Toxicity

Caption: Conceptual model of how derivatives decouple efficacy from toxicity.

Conclusion and Future Directions

The rational design and synthesis of crebanine derivatives offer a viable strategy to mitigate the toxicity associated with this potent natural product. By employing targeted chemical modifications such as bromination and ring-opening, it is possible to generate novel compounds with an improved therapeutic index. The protocols outlined in this guide provide a robust framework for the synthesis of these derivatives and their subsequent evaluation using standard in vitro cytotoxicity assays. Successful identification of lead candidates with high selectivity will pave the way for further pre-clinical and in vivo studies, ultimately unlocking the full therapeutic potential of the crebanine scaffold in modern drug discovery.

References

  • Synthesis and Structure-Activity Relationships of a Series of Aporphine Derivatives with Antiarrhythmic Activities and Acute Toxicity. PubMed Central. Available at: [Link]

  • Crebanine Induces Cell Death and Alters the Mitotic Process in Renal Cell Carcinoma In Vitro. PMC - NIH. Available at: [Link]

  • Crebanine Induces Cell Death and Alters the Mitotic Process in Renal Cell Carcinoma In Vitro. PubMed. Available at: [Link]

  • Crebanine, an aporphine alkaloid, induces cancer cell apoptosis through PI3K-Akt pathway in glioblastoma multiforme. PubMed Central. Available at: [Link]

  • Crebanine Induces Cell Death and Alters the Mitotic Process in Renal Cell Carcinoma In Vitro. MDPI. Available at: [Link]

  • Crebanine | The Utonagan Society. The Utonagan Society. Available at: [Link]

  • Crebanine induces ROS-dependent apoptosis in human hepatocellular carcinoma cells via the AKT/FoxO3a signaling pathway. PubMed Central. Available at: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]

  • Induction of G1 arrest and apoptosis in human cancer cells by crebanine, an alkaloid from Stephania venosa. PubMed. Available at: [Link]

  • In vitro anticancer activity and cytotoxicity of some papaver alkaloids on cancer and normal cell lines. SciSpace. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Peak Resolution for Crebanine and Homologs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing in-depth guidance on optimizing High-Performance Liquid Chromatography (HPLC) peak resolution for Crebanine and its structurally similar homologs. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these aporphine alkaloids, ensuring analytical accuracy and methodological robustness.

Crebanine, an aporphine alkaloid, has demonstrated potential in various therapeutic areas, including cancer research, due to its ability to induce apoptosis in cancer cells.[1][2] Its analysis and the resolution from its homologs are critical for pharmacology, toxicology, and formulation studies. This guide provides field-proven insights and scientifically grounded protocols to address common challenges encountered during HPLC analysis of these compounds.

Frequently Asked Questions (FAQs)

This section addresses common questions and provides concise, technically grounded answers to frequently encountered issues in the HPLC analysis of Crebanine and its homologs.

Q1: What is the most critical parameter to adjust for improving the resolution between Crebanine and its closely related homologs?

A1: The mobile phase pH is arguably the most critical parameter for optimizing the resolution of basic compounds like Crebanine and its homologs.[3][4] As alkaloids, their ionization state is highly dependent on the pH of the mobile phase.[5] By adjusting the pH, you can alter the retention behavior and selectivity between these structurally similar compounds, leading to improved separation.[3][6] It is generally recommended to work at a pH that is at least 2 units away from the pKa of the analytes to ensure they are in a single ionic form (either fully ionized or fully unionized), which results in sharper, more symmetrical peaks.

Q2: I'm observing significant peak tailing with my Crebanine peak. What are the likely causes and how can I mitigate this?

A2: Peak tailing for basic compounds like Crebanine is a common issue in reversed-phase HPLC. The primary causes include:

  • Secondary interactions: Unwanted interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.[7][8]

  • Column overload: Injecting too much sample can lead to peak distortion.[9][10]

  • Inappropriate mobile phase pH: If the mobile phase pH is close to the pKa of Crebanine, it can exist in multiple ionic forms, leading to tailing.[9]

  • Column degradation: A depleted or blocked column can also cause poor peak shape.[9]

To mitigate tailing, consider the following:

  • Use a base-deactivated column or a column with a different stationary phase (e.g., phenyl-hexyl).[11]

  • Add a competitive base (e.g., triethylamine) to the mobile phase to block the active silanol sites.

  • Optimize the mobile phase pH to ensure Crebanine is in a single ionic state.[9]

  • Reduce the injection volume or sample concentration.[10]

  • Ensure your column is in good condition and regenerate or replace it if necessary.[9]

Q3: How does column temperature affect the separation of Crebanine and its homologs?

A3: Column temperature plays a significant role in HPLC separations by influencing mobile phase viscosity and analyte diffusion rates.[12][13][14]

  • Increased Temperature: Generally, increasing the column temperature (e.g., to 40-60°C for small molecules) decreases the mobile phase viscosity, which can lead to sharper peaks and improved column efficiency (N).[13] It can also alter the selectivity (α) between closely eluting peaks, potentially improving resolution.[13]

  • Decreased Temperature: Lowering the temperature increases retention and may enhance the resolution of some closely eluting compounds.[14]

It is crucial to control the column temperature using a column oven to ensure reproducible retention times and consistent resolution.[15]

Q4: What are the best starting conditions for developing an HPLC method for Crebanine?

A4: A good starting point for developing a reversed-phase HPLC method for Crebanine would be:

  • Column: A C18 column is a versatile choice for non-polar to moderately polar compounds.[11] Consider a base-deactivated column to minimize peak tailing.

  • Mobile Phase: A gradient elution with acetonitrile or methanol as the organic modifier and a buffered aqueous phase is recommended.[11] Start with a slightly acidic mobile phase (e.g., pH 3-4) using a buffer like phosphate or acetate to ensure good peak shape for the basic alkaloid.

  • Detection: UV detection is commonly used for compounds with chromophores.[11] For Crebanine, a detection wavelength of around 280 nm has been reported to be effective.[16]

  • Temperature: Start with an elevated temperature, for instance, 40°C, to improve efficiency.[13]

From this starting point, you can optimize the gradient, mobile phase pH, and temperature to achieve the desired resolution.

Q5: How do I ensure my HPLC method is "stability-indicating" for Crebanine?

A5: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To develop and validate a stability-indicating method for Crebanine, you must perform forced degradation studies.[17][18] This involves subjecting a sample of Crebanine to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[18][19] The HPLC method must then be able to resolve the Crebanine peak from all the degradation product peaks. Peak purity analysis, often performed using a photodiode array (PDA) detector, is essential to confirm that the Crebanine peak is pure and not co-eluting with any degradants.[18][19][20] The principles for method validation are outlined in the ICH Q2(R2) guideline.[21][22][23][24]

Troubleshooting Guides

This section provides systematic approaches to resolving specific issues you may encounter during your experiments.

Issue 1: Poor Peak Resolution (Co-elution)

Q: I am observing two or more co-eluting peaks for Crebanine and its homologs. How can I improve their separation?

A: Achieving baseline resolution for structurally similar compounds is a common challenge.[25][26] Follow this systematic troubleshooting workflow:

Caption: Troubleshooting workflow for co-eluting peaks.

Detailed Steps:

  • Mobile Phase Optimization: This is often the most effective first step.[3]

    • Adjust pH: Systematically vary the mobile phase pH. For basic compounds like Crebanine, moving the pH further away from their pKa can significantly alter selectivity.[4]

    • Change Organic Modifier: Switching between acetonitrile and methanol can change the elution order and improve resolution due to different solvent selectivities.

    • Modify Gradient: Adjust the gradient slope. A shallower gradient can increase the separation between closely eluting peaks.

  • Stationary Phase Modification: If mobile phase optimization is insufficient, changing the column chemistry is the next logical step.[13]

    • Different Column Chemistry: If you are using a C18 column, consider a phenyl-hexyl or a cyano (CN) column. These stationary phases offer different retention mechanisms (e.g., π-π interactions) that can be beneficial for separating aromatic alkaloids.[11] Carbon-based phases can also offer unique selectivity for structurally similar compounds.[25]

  • Temperature Adjustment: Temperature affects both retention and selectivity.[15]

    • Vary Temperature: Systematically increase or decrease the column temperature and observe the effect on resolution. Sometimes a small change in temperature can have a significant impact on the separation of critical pairs.[13]

Issue 2: Peak Fronting

Q: My Crebanine peak is exhibiting fronting. What are the potential causes and solutions?

A: Peak fronting is characterized by a leading edge that is less steep than the trailing edge.[10] Here is a diagnostic workflow to address this issue:

Caption: Diagnostic workflow for addressing peak fronting.

Common Causes and Solutions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause peak fronting. Solution: Whenever possible, dissolve your sample in the initial mobile phase.[9]

  • Sample Overload: Injecting too much analyte can saturate the stationary phase, leading to fronting.[10] Solution: Reduce the sample concentration or the injection volume.[9]

  • Low Column Temperature: In some cases, a column temperature that is too low can contribute to poor peak shape.[9] Solution: Increase the column temperature.[9]

  • Column Issues: A void at the head of the column or contamination can also cause peak fronting. Solution: If other solutions fail, inspect and potentially replace the column.[9]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments related to the HPLC analysis of Crebanine.

Protocol 1: Method Development for Baseline Resolution of Crebanine and a Key Homolog

This protocol outlines a systematic approach to developing an HPLC method capable of achieving baseline resolution between Crebanine and a closely eluting homolog.

1. Initial Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B in 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Sample: A mixture of Crebanine and its homolog at a known concentration.

2. pH Optimization:

  • Prepare a series of mobile phase A solutions with different pH values (e.g., pH 2.5, 3.0, 3.5, 4.0) using appropriate buffers (e.g., phosphate or acetate).

  • Inject the sample mixture using each mobile phase and record the chromatograms.

  • Analyze the resolution between the two peaks at each pH.

3. Organic Modifier Selection:

  • If resolution is still not optimal, replace acetonitrile (Mobile Phase B) with methanol and repeat the gradient elution.

  • Compare the chromatograms obtained with acetonitrile and methanol to determine which organic modifier provides better selectivity.

4. Gradient Optimization:

  • Once the optimal pH and organic modifier are selected, fine-tune the gradient profile.

  • If the peaks are eluting too close together, decrease the gradient slope (i.e., increase the gradient time).

  • If the peaks are well-separated but the run time is too long, a steeper gradient can be employed.

5. Temperature Optimization:

  • Evaluate the effect of column temperature on resolution by running the optimized method at different temperatures (e.g., 30°C, 40°C, 50°C).

  • Select the temperature that provides the best balance of resolution, peak shape, and analysis time.

Protocol 2: Peak Purity Analysis using Forced Degradation

This protocol describes how to perform a forced degradation study and subsequent peak purity analysis to establish the stability-indicating nature of an HPLC method for Crebanine.

1. Forced Degradation Sample Preparation:

  • Prepare separate solutions of Crebanine in:

    • Acidic Condition: 0.1 M HCl, heat at 60°C for 2 hours.

    • Basic Condition: 0.1 M NaOH, heat at 60°C for 2 hours.

    • Oxidative Condition: 3% H₂O₂, store at room temperature for 24 hours.

    • Thermal Condition: Heat a solid sample at 105°C for 24 hours, then dissolve.

    • Photolytic Condition: Expose a solution to UV light (as per ICH Q1B guidelines).

  • Neutralize the acidic and basic samples before injection.

  • Aim for 5-20% degradation of the parent compound.[18]

2. HPLC Analysis with PDA Detection:

  • Analyze the undegraded Crebanine sample and each of the stressed samples using the developed HPLC method with a PDA detector.

  • The PDA detector will acquire spectra across the entire peak.

3. Peak Purity Assessment:

  • Use the chromatography software's peak purity function to analyze the Crebanine peak in each chromatogram.

  • The software will compare the spectra at different points across the peak (upslope, apex, downslope).

  • A peak purity index or angle that is below a certain threshold indicates that the peak is spectrally pure and not co-eluting with any degradants.[19]

Data Presentation

Table 1: Effect of Mobile Phase pH on Retention Time (t_R) and Resolution (R_s) of Crebanine and a Homolog
Mobile Phase pHCrebanine t_R (min)Homolog t_R (min)Resolution (R_s)
2.512.513.11.2
3.011.812.61.8
3.511.211.91.5
4.010.511.01.1

Note: This is example data to illustrate the trend. Actual results will vary depending on the specific homolog and chromatographic conditions.

References

  • Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC. Retrieved from [Link]

  • Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts. (2024, July 18). Retrieved from [Link]

  • ResearchGate. (2022, October 27). How does HPLC column's temperature influence to peak area , peak shape or retention time? Retrieved from [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. Retrieved from [Link]

  • Chiral Publishing. (2019, October 19). HPLC PEAK Fronting and Tailing, Common Reasons For It. Retrieved from [Link]

  • Moravek. Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Chen, Y.-C., et al. (2024). Crebanine, an aporphine alkaloid, induces cancer cell apoptosis through PI3K-Akt pathway in glioblastoma multiforme. Frontiers in Pharmacology, 15, 1389968. [Link]

  • Dolan, J. W., & Snyder, L. R. (2010). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America, 28(7), 524-533.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 159999, Crebanine. Retrieved from [Link]

  • Petruczynik, A. (2012). Methods used for HPLC of alkaloids with mobile phase at basic pH.
  • Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution? Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ZirChrom Separations, Inc. Fast Methods for Structurally Similar Compounds Using Carbon HPLC Columns. Retrieved from [Link]

  • Li, S., et al. (2019). High Performance Liquid Chromatography Determination and Optimization of the Extraction Process for the Total Alkaloids from Traditional Herb Stephania cepharantha Hayata. Molecules, 24(3), 434. [Link]

  • Borman, P., & Elder, D. (2024, January 1). Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective.
  • United States Pharmacopeia. (2022, December 1). <621> Chromatography.
  • Sritularak, B., et al. (2015). Simultaneous HPLC analysis of crebanine, dicentrine, stephanine and tetrahydropalmatine in Stephania venosa. Planta Medica, 81(S 01), P2B1.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • ResearchGate. (2015, December 2). How can I separate three structurally similar compounds in HPLC? Retrieved from [Link]

  • Chromatography Today. The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Veeprho. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Chen, Y.-C., et al. (2024). Crebanine, an aporphine alkaloid, induces cancer cell apoptosis through PI3K-Akt pathway in glioblastoma multiforme. Frontiers in Pharmacology, 15, 1389968.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Chromatography Online. (2024, September 16). Are You Sure You Understand USP <621>? Retrieved from [Link]

  • Agova, N., et al. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
  • Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • Raevsky, O. A., & Schaper, K. J. (2005). Physicochemical descriptors in property-based drug design. Current topics in medicinal chemistry, 5(5), 415-431.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • ResearchGate. Chromatograms and peak purity plot for forced degradation studies. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Raevsky, O. A., & Schaper, K. J. (2005). Physicochemical descriptors in property-based drug design. Current topics in medicinal chemistry, 5(5), 415-431.
  • United States Pharmacopeia.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
  • Zhang, Y., et al. (2022). A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry. Molecules, 27(22), 7789.
  • Agilent. Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • Patel, P., et al. (2018). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 8(4), 233-239.
  • Broughton Laboratories. A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • USP-NF 621 Chromatography. (n.d.). Retrieved from [Link]

  • The Impact of PH On HPLC Method Development: Separations at Low PH - Retention and Selectivity. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Enhancing Crebanine Bioavailability

[1]

Topic: Optimization of Crebanine Formulation & Delivery for Animal Models Support Level: Advanced (Senior Scientist) Last Updated: 2025-05-20[1]

Core Physicochemical Challenges

Q: Why is Crebanine precipitating in my PBS/Saline vehicle?

A: Crebanine (

111
  • The Mechanism: At physiological pH, the molecule exists largely in its unionized form, leading to immediate aggregation and precipitation.

  • The Fix: You must lower the pH to protonate the nitrogen (forming a soluble salt) or use a cosolvent system.

    • Caution: Simple pH adjustment often fails upon injection due to the "dilution shock" in the bloodstream, causing micro-embolisms.

Data: Solubility Profile

Solvent SystemSolubility RatingSuitability for In VivoNotes
Water (pH 7.4) Insoluble⛔ NOImmediate precipitation.[1]
0.1N HCl Moderate⚠️ CAUTIONForms hydrochloride salt; limited by pH tolerance.[1]
DMSO High (>20 mg/mL)⚠️ LIMITEDMax 5-10% v/v in final vehicle to avoid toxicity.[1]
Ethanol High⚠️ LIMITEDHemolysis risk if >10% v/v.
PEG 400 High✅ YESExcellent cosolvent; typically used at 20-40%.[1]

Formulation Strategies & Protocols

Scenario A: Intravenous (IV) or Intraperitoneal (IP) Administration

Objective: Clear solution, stable for <2 hours.

Recommended Protocol: Cosolvent/Surfactant Mix This system utilizes dielectric constant modification (PEG 400) and surfactant stabilization (Tween 80) to prevent precipitation upon dilution.[1]

  • Weigh: 10 mg Crebanine.

  • Dissolve: Add 0.5 mL DMSO (or Ethanol). Vortex until clear.

  • Stabilize: Add 2.0 mL PEG 400 . Vortex.

  • Emulsify: Add 0.5 mL Tween 80 . Vortex vigorously.

  • Dilute: Slowly add 7.0 mL of warm Saline (0.9% NaCl) while vortexing.

    • Final Concentration: 1 mg/mL.[1]

    • Final Composition: 5% DMSO / 20% PEG 400 / 5% Tween 80 / 70% Saline.[1]

Scenario B: Oral Gavage (PO) for Chronic Studies

Objective: Maximize absorption, bypass first-pass metabolism.[1]

Q: My oral doses (100 mg/kg) show no efficacy. Why? A: Crebanine likely suffers from the "double-hit" of Class II/IV BCS issues: poor dissolution rate and extensive hepatic metabolism. Suspending it in CMC or methylcellulose is often insufficient.[1]

Recommended Protocol: Self-Emulsifying Drug Delivery System (SEDDS) Lipid-based formulations stimulate chylomicron production, promoting lymphatic transport and bypassing the liver.[1]

Workflow Diagram: Formulation Decision Tree

FormulationDecisionStartSelect Route of AdministrationRouteRoute?Start->RouteIV_IPIV / IP InjectionRoute->IV_IPSystemicOralOral Gavage (PO)Route->OralGut/SystemicAcuteAcute/Short-term?IV_IP->AcuteChronicChronic/Efficacy?Oral->ChronicCosolventProtocol A:PEG400/DMSO/Saline(Clear Solution)Acute->CosolventYesLiposomeProtocol C:PEGylated Liposomes(Long Circulation)Acute->LiposomeNo (Need sustained)SuspensionStandard Suspension(0.5% CMC)*Low Bioavailability*Chronic->SuspensionHigh Dose ScreenSEDDSProtocol B:SEDDS (Oil/Surfactant)*Lymphatic Transport*Chronic->SEDDSMaximize Efficacy

Caption: Decision matrix for selecting the optimal Crebanine vehicle based on study duration and administration route.

Advanced Protocol: Crebanine-Loaded Liposomes

Use Case: Targeting tumors (EPR effect) or crossing the Blood-Brain Barrier (BBB).[1] Rationale: Liposomes protect Crebanine from metabolic degradation and can be surface-modified (e.g., with PEG) to prolong circulation half-life (

1

Step-by-Step Methodology (Thin-Film Hydration):

  • Lipid Mix: In a round-bottom flask, dissolve HSPC (Hydrogenated Soy Phosphatidylcholine), Cholesterol , and DSPE-PEG2000 (Molar ratio 55:40:5) in Chloroform.[1]

  • Drug Loading: Add Crebanine (Drug:Lipid ratio 1:10 w/w).

  • Evaporation: Rotary evaporate at 45°C under vacuum to form a thin, dry lipid film.[1] Desiccate overnight to remove trace solvent.[1]

  • Hydration: Add PBS (pH 7.4) and rotate at 60°C (above lipid

    
    ) for 1 hour. This forms Multilamellar Vesicles (MLVs).[1]
    
  • Sizing (Critical): Extrude the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder.

    • Target Size: 100-120 nm (PDI < 0.2).[1]

  • Purification: Dialyze against PBS (MWCO 12-14 kDa) for 24 hours to remove free drug.

Diagram: Liposome Production Workflow

LiposomeWorkflowStep11. Dissolution(Lipids + Crebaninein Chloroform)Step22. Evaporation(Rotavap -> Thin Film)Step1->Step2Step33. Hydration(Add PBS @ 60°C)Step2->Step3Step44. Extrusion(100nm Membrane)Step3->Step4High ShearStep55. Purification(Dialysis)Step4->Step5OutputFinal Product:Stealth Liposomes(120nm)Step5->Output

Caption: Critical path for synthesizing PEGylated Crebanine liposomes to ensure uniform particle size and high encapsulation efficiency.

Troubleshooting & FAQs

Q: The animals are showing immediate respiratory distress after IV injection.

  • Diagnosis: Micro-precipitation (embolism) or solvent toxicity.[1]

  • Action:

    • Check the injection speed.[1] It must be slow (>30 seconds for 200 µL).

    • Check the final DMSO concentration.[1] If >10%, reduce it.[1]

    • Immediate Fix: Switch to the Liposome protocol or reduce the dose concentration and increase volume (if volume limits allow).

Q: I see high variability in plasma concentration (PK data) between animals.

  • Diagnosis: Inconsistent oral absorption (if PO) or precipitation in the syringe (if IV).

  • Action:

    • For Oral: Fast the animals for 4-6 hours pre-dose to standardize gastric emptying.[1] Switch to the SEDDS formulation.

    • For IV: Keep the solution at 37°C prior to injection. Crebanine solubility is temperature-dependent.[1]

Q: Can I use acidic water (pH 4.0) as a vehicle?

  • Analysis: While Crebanine dissolves better at acidic pH, injecting a low pH solution can cause local tissue necrosis (IP) or phlebitis (IV).[1] It also buffers rapidly in blood, risking precipitation.[1]

  • Verdict: Not recommended as a standalone strategy.[1] Use buffering agents or cosolvents instead.[1]

References

  • Lipid-Based Formulations: Pouton, C. W. (2006).[1] Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. Link

  • Nanoparticle Strategies: Torchilin, V. P. (2005).[1] Recent advances with liposomes as pharmaceutical carriers.[1][2] Nature Reviews Drug Discovery.[1] Link

  • Aporphine Alkaloid PK: Ma, Y., et al. (2012).[1] Pharmacokinetics and metabolism of aporphine alkaloids. Current Drug Metabolism. (Contextual grounding for alkaloid metabolism issues).

  • Crebanine Pharmacology: Wongsinkongman, P., et al. (2002).[1] Anti-inflammatory activities of Crebanine.[3][4] Planta Medica. Link

Preventing oxidation of aporphine alkaloids during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Preventing Oxidation of Aporphine Alkaloids

Executive Summary

Aporphine alkaloids—particularly those with catechol moieties like apomorphine and boldine —are notoriously unstable. They undergo rapid autoxidation via a radical-mediated pathway, leading to the formation of ortho-quinones and subsequent polymerization into melanin-like pigments (often manifesting as green, blue, or black discoloration).

This guide provides a self-validating protocol to arrest this degradation. The core strategy relies on a "Triad of Stabilization": Acidic pH Maintenance , Synergistic Antioxidants , and Hypoxic Environments .

Module 1: The Mechanism of Failure

Why did my sample turn green?

To prevent oxidation, you must understand the enemy. The instability of aporphines is driven by the ease with which the catechol (dihydroxybenzene) group loses electrons.

The Cascade:

  • Initiation: Trace metal ions or UV light catalyze the abstraction of a hydrogen atom from the catechol hydroxyl.

  • Propagation: The resulting semiquinone radical reacts with molecular oxygen (

    
    ) to form a superoxide radical and an ortho-quinone .
    
  • Polymerization: These quinones are highly electrophilic; they react with other aporphine molecules (nucleophilic attack) to form dimers and dark-colored polymers (oxoapomorphine).

Visual Indicator Guide:

Color Observed Chemical State Action Required
Clear / Colorless Pristine Maintain current storage conditions.

| Pale Yellow | Early Oxidation | Warning: Check pH and purge headspace with


. |
| Emerald Green  | Quinone Formation | Critical Failure:  Significant degradation (typically >1%). Discard. |
| Blue / Black  | Polymerization | Total Loss:  Irreversible precipitate formation. |

Module 2: Critical Storage Parameters (FAQs)

Q: What is the single most effective way to store solid aporphines?

A: Store as the hydrochloride salt , not the free base. The free base has a lone pair on the nitrogen and deprotonated phenolic groups that are highly reactive. The hydrochloride salt protonates the nitrogen (


), stabilizing the molecule electrostatically.
  • Protocol: Store solids at -20°C , desiccated, in amber glass vials with a PTFE-lined cap.

Q: My experiment requires an aqueous solution. How long can I keep it?

A: Without stabilizers, aqueous solutions degrade within hours at room temperature. With the protocol below, stability can be extended to days or weeks .

The "Golden Rule" of pH: Maintain the pH between 3.0 and 4.0 .

  • Why? At pH > 6.0, the auto-oxidation rate increases exponentially due to the formation of the phenolate ion, which is far more electron-rich and reactive than the phenol.

  • Evidence: Research indicates that apomorphine solutions buffered to pH 4.0 retain >99% potency significantly longer than those at physiological pH [1].

Module 3: Advanced Stabilization Protocol

Scenario: You need to prepare a stock solution of Apomorphine or Boldine for injection or cell culture.

The "Synergistic Blockade" Formulation

Do not rely on a single antioxidant. Use a combination of a radical scavenger and a sacrificial reductant .

Recommended Formulation:

  • 0.1% (w/v) L-Ascorbic Acid (AA): Acts as the primary radical scavenger.

  • 0.1% (w/v) Sodium Metabisulfite (SMB): Acts as a sacrificial reductant and oxygen scavenger.

Technical Insight: Studies have shown that SMB alone can sometimes be ineffective or even promote degradation at certain temperatures due to complex sulfite radical chemistry. However, the AA + SMB combination has been proven to retain >95% concentration over 14 days at 37°C, whereas SMB alone resulted in <1% retention [1].[1]

Step-by-Step Preparation Workflow
  • Degas the Solvent:

    • Boil high-purity water (Milli-Q) for 10 minutes or sparge with Nitrogen (

      
      ) gas for 30 minutes to remove dissolved oxygen.
      
  • Dissolve Antioxidants First:

    • Add 1 mg/mL Ascorbic Acid + 1 mg/mL Sodium Metabisulfite to the degassed water.

    • Check pH: Ensure pH is acidic (approx. 3.0–4.0).[2]

  • Add Aporphine:

    • Dissolve the alkaloid into this "shielded" solvent.[2]

  • Inert Gas Overlay:

    • Before capping, flow a stream of

      
       or Argon over the headspace for 10 seconds to displace air.
      
  • Seal & Protect:

    • Use amber vials or wrap in aluminum foil.

Module 4: Visualization of Logic

Figure 1: The Degradation Pathway & Intervention Points

This diagram illustrates the flow from stable alkaloid to oxidized polymer and where specific interventions (pH, Antioxidants) block the process.

AporphineOxidation Aporphine Aporphine (Reduced) (Colorless) Radical Semiquinone Radical Aporphine->Radical Auto-oxidation (Light/Heat/High pH) Quinone Ortho-Quinone (Green Intermediate) Radical->Quinone + Oxygen Polymer Oxoapomorphine/Polymer (Blue/Black Precipitate) Quinone->Polymer Polymerization Acid BLOCKER 1: Acidic pH (<4.0) Prevents Phenolate Formation Acid->Aporphine Antiox BLOCKER 2: Ascorbic Acid + Metabisulfite Scavenges Radicals Antiox->Radical Inert BLOCKER 3: Nitrogen Atmosphere Removes Oxygen Inert->Radical

Caption: Mechanistic pathway of aporphine oxidation showing critical control points where pH, antioxidants, and inert gas intervene to prevent quinone formation.[1]

Figure 2: Storage Decision Tree

StorageProtocol Start Start: Aporphine Sample State Physical State? Start->State Solid Solid Powder State->Solid Solution Liquid Solution State->Solution SolidAction 1. Store at -20°C 2. Amber Vial 3. Desiccant Solid->SolidAction Duration Usage Timeframe? Solution->Duration ShortTerm Immediate Use (<4h) Duration->ShortTerm LongTerm Storage (>24h) Duration->LongTerm ShortAction 1. Degas Solvent 2. Keep on Ice 3. Protect from Light ShortTerm->ShortAction LongAction 1. Add 0.1% AA + 0.1% SMB 2. Adjust pH to 3.0-4.0 3. Nitrogen Flush 4. Store at 4°C LongTerm->LongAction

Caption: Decision matrix for determining the appropriate storage protocol based on physical state and experimental timeline.

Module 5: Troubleshooting (Q&A)

Q: I cannot use antioxidants because they interfere with my assay. What are my options? A: If chemical stabilizers are contraindicated (e.g., in certain enzymatic assays or mass spectrometry), you must rely entirely on physical exclusion :

  • Work in a Glove Box: Perform all weighing and dissolution in an anaerobic chamber (

    
     ppm).
    
  • Lyophilization: If you must store aliquots, freeze-dry them immediately in amber tubes. Reconstitute only seconds before use.

  • Borate Complexation: Borate buffers can complex with the catechol group, stabilizing it against oxidation. However, check if borate interferes with your biological target [2].

Q: My stock solution was clear yesterday but is slightly pink today. Is it safe to use? A: Proceed with caution. Pink coloration often indicates the very early stages of oxidation (quinone formation) or trace metal contamination.

  • Action: Run a quick HPLC or UV-Vis check. If the purity is >98%, use immediately. If <98% or if the color deepens to red/brown, discard. The oxidation products (quinones) are often cytotoxic and can skew biological data.

Q: Can I freeze aqueous solutions of apomorphine? A: Yes, but with caveats. Freezing at -20°C or -80°C is better than 4°C, but repeated freeze-thaw cycles accelerate degradation significantly.

  • Protocol: Aliquot the stock solution into single-use volumes before freezing. Thaw only once.

References

  • Stability of apomorphine in solutions containing selected antioxidant agents. Source: National Institutes of Health (PMC) / Drug Design, Development and Therapy. URL:[Link]

  • New insights into the oxidation pathways of apomorphine. Source: Royal Society of Chemistry (Perkin Transactions 2). URL:[Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: Crebanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Treat Crebanine as a Potent Pharmacological Agent.

While some Safety Data Sheets (SDS) classify Crebanine as "Not Classified" or "Health=0" based on high oral LD50 values (e.g., >89,000 mg/kg in mice), this data is misleading for laboratory handling. Research confirms that Crebanine is a bioactive aporphine alkaloid capable of penetrating the blood-brain barrier (BBB) and modulating critical cell signaling pathways (PI3K/Akt, NF-κB) at micromolar concentrations.

The Critical Risk: The intraperitoneal (IP) LD50 in mice is approximately 24 mg/kg , indicating high toxicity if the compound enters the systemic circulation. Consequently, the primary safety objective is preventing parenteral exposure (needle sticks) and solvent-assisted dermal absorption (e.g., Crebanine dissolved in DMSO).

Directive: Do not rely solely on the "Non-Hazardous" GHS classification. Implement Biosafety Level 2 (BSL-2) practices for containment and PPE.

Risk Assessment & Hazard Identification
Hazard CategoryDescriptionMechanism of Action
Systemic Toxicity High risk via injection or broken skin.[1]IP LD50: ~24 mg/kg (Mouse) .[1] Rapid systemic absorption can lead to acute neurotoxicity or cardiovascular collapse.
Neurological Risk High.[1]Lipophilic nature allows Blood-Brain Barrier (BBB) penetration.[1] Modulates neurotransmitter pathways.
Dermal Absorption Moderate (Powder) to High (Solution).[1]DMSO and Chloroform (common solvents for Crebanine) drastically increase skin permeability, carrying the alkaloid into the bloodstream.
Chronic Exposure Unknown.[1]As a DNA-intercalating aporphine, potential mutagenicity cannot be ruled out.[1]
Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for all personnel handling Crebanine in quantities >1 mg.

A. Respiratory Protection
  • Requirement: N95 Respirator (minimum) or P100/N100 (preferred for powder).

  • Engineering Control: All weighing and solubilization of dry powder must occur inside a certified Chemical Fume Hood or Class II Biological Safety Cabinet (BSC) .

  • Rationale: Preventing inhalation of aerosolized dust is critical to avoid rapid systemic uptake via the pulmonary route.

B. Dermal Protection
  • Glove Protocol: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 5 mil) or Neoprene (if using Chloroform).

  • Glove Inspection: Change outer gloves immediately upon splash contact or every 60 minutes.

  • Body Protection: Lab coat (buttoned to neck) with long sleeves. Tyvek sleeves are recommended for high-volume handling (>100 mg).

C. Ocular Protection
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 compliant).

  • Note: Standard safety glasses are insufficient for liquid handling, especially when using volatile solvents like Chloroform or Dichloromethane.

Operational Handling Workflow

This protocol ensures a "Self-Validating System" where every step includes a safety check.

Step 1: Storage & Preparation
  • Storage: Store Crebanine at -20°C , desiccated, and protected from light.

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation, which can degrade the compound and cause static clumping (increasing aerosol risk).

Step 2: Weighing (The Critical Control Point)
  • Place the analytical balance inside the Fume Hood or BSC.

  • Pre-weigh the solvent container (e.g., vial with DMSO) if possible, to avoid transferring dry powder.

  • If transferring powder: Use a disposable anti-static spatula.

  • Clean-up: Immediately wipe the balance area with a methanol-dampened Kimwipe to capture invisible dust. Dispose of the wipe as hazardous waste.

Step 3: Solubilization
  • Solvent Choice: Crebanine is soluble in DMSO, Chloroform, Dichloromethane , and Ethyl Acetate . It is poorly soluble in water.

  • Procedure: Add solvent slowly down the side of the vial. Cap immediately. Vortex inside the hood.

  • Warning: Once dissolved in DMSO, the solution creates a "transdermal delivery system." Treat the solution as more dangerous than the powder.

Step 4: Experimental Application
  • In Vitro: When treating cells, keep plates covered. Use aerosol-barrier pipette tips.

  • In Vivo: If injecting animals (IP/IV), use Luer-lock syringes to prevent needle detachment. Restrain animals properly to prevent accidental needle sticks—this is the highest-risk activity.

Visualization: Safety Logic & Workflow

The following diagram illustrates the decision logic and handling flow for Crebanine.

CrebanineHandling Start START: Crebanine Handling Storage Storage: -20°C, Dark, Desiccated Start->Storage Equilibration Equilibrate to Room Temp (Prevent Condensation) Storage->Equilibration FormCheck Physical State? Equilibration->FormCheck PowderHandling POWDER HANDLING Engineering Control: Fume Hood/BSC PPE: N95 + Double Nitrile FormCheck->PowderHandling Solid LiquidHandling LIQUID HANDLING (DMSO/Chloroform) Risk: Enhanced Skin Absorption FormCheck->LiquidHandling Solution Weighing Weighing Protocol: 1. Anti-static Spatula 2. Wipe Balance with Methanol PowderHandling->Weighing InVivo In Vivo Injection? (Highest Risk) LiquidHandling->InVivo Solubilization Solubilization: Add Solvent (DMSO/CHCl3) Cap Immediately Weighing->Solubilization Solubilization->LiquidHandling Restraint MANDATORY: 1. Animal Restraint 2. Luer-Lock Syringes 3. Needle Safety Guard InVivo->Restraint Yes Disposal Disposal: Incinerate as Cytotoxic Waste (Do NOT Autoclave) InVivo->Disposal No (In Vitro) Restraint->Disposal

Caption: Operational workflow for Crebanine handling, emphasizing the transition from powder to high-risk liquid states and the critical controls for in vivo applications.

Emergency & Disposal Procedures
ScenarioProtocol
Skin Exposure 1. Do NOT scrub (abrasion increases absorption). 2. Rinse gently with soap and copious water for 15 minutes. 3. If dissolved in DMSO, seek immediate medical evaluation.
Eye Exposure Flush with eyewash station for 15 minutes.[1] Hold eyelids open. Consult an ophthalmologist.
Spill (Powder) Cover with wet paper towels (methanol/water) to prevent dust.[1] Wipe up using double gloves.
Spill (Liquid) Absorb with vermiculite or spill pads.[1] Clean surface with 10% bleach followed by ethanol.
Disposal Incineration Only. Label waste as "Toxic Organic Alkaloid."[1] Do not dispose of down the drain.
References
  • Cayman Chemical. (2025). Crebanine Safety Data Sheet (SDS). Retrieved from [1]

  • PubChem. (2025). Crebanine Compound Summary (CID 159999).[2] National Center for Biotechnology Information. Retrieved from [1]

  • Intayoung, P., et al. (2016). Anti-inflammatory activities of crebanine by inhibition of NF-κB and AP-1 activation. Biological and Pharmaceutical Bulletin.
  • Wongsirisin, P., et al. (2012).[3] Induction of G1 arrest and apoptosis in human cancer cells by crebanine. Cancer Letters.

  • ResearchGate. (2016).[4] Solubility of compounds slightly soluble or insoluble in DMSO? Retrieved from [1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Crebanine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Crebanine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.